Tyrphostin AG1296
Description
Tyrphostin AG 1296 is a member of the tyrphostin family of tyrosine kinase inhibitors that selectively inhibits platelet-derived growth factor receptor protein. (NCI)
ATP-competitive inhibitor of receptor kinase
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXYUNHIGOWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163393 | |
| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146535-11-7 | |
| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tyrphostin AG1296: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG1296 is a potent and selective small-molecule inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] Its mechanism of action in cancer cells primarily revolves around the competitive inhibition of ATP binding to the catalytic domain of PDGFR, thereby blocking receptor autophosphorylation and downstream signaling cascades crucial for cell proliferation, survival, and migration.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with this compound's anti-cancer activity.
Core Mechanism of Action
This compound acts as an ATP-competitive inhibitor, targeting the kinase activity of PDGFR.[1] Unlike some inhibitors, AG1296 does not interfere with the binding of the PDGF ligand to its receptor or the subsequent dimerization of the receptor chains.[1] Instead, its action is focused on preventing the autophosphorylation of tyrosine residues within the intracellular domain of the receptor, a critical step for the recruitment and activation of downstream signaling proteins.[1] By inhibiting this initial phosphorylation event, AG1296 effectively shuts down the entire signaling cascade initiated by PDGF.
The primary targets of this compound are the PDGFR-α and PDGFR-β isoforms.[4][5][6] In addition to its high affinity for PDGFR, AG1296 has been shown to inhibit other related receptor tyrosine kinases, notably c-Kit (stem cell factor receptor) and, to a lesser extent, Fibroblast Growth Factor Receptor (FGFR).[1][4] It is important to note that AG1296 shows no significant activity against the Epidermal Growth Factor Receptor (EGFR).[1] This selectivity profile makes it a valuable tool for studying PDGF-driven malignancies and a potential therapeutic agent for cancers characterized by aberrant PDGFR signaling.
Key Signaling Pathways Affected
The inhibition of PDGFR autophosphorylation by this compound leads to the downregulation of several critical downstream signaling pathways implicated in cancer progression:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. By preventing the activation of PI3K by phosphorylated PDGFR, AG1296 can lead to decreased Akt phosphorylation and, consequently, the induction of apoptosis.[7][8][9] Studies in rhabdomyosarcoma cells have shown that AG1296 can slightly inhibit the expression of AKT.[7]
-
RAS/MAPK (ERK) Pathway: This cascade is heavily involved in cell proliferation, differentiation, and migration. Inhibition of PDGFR by AG1296 can attenuate the activation of Ras and the subsequent phosphorylation of MEK and ERK.[7] Research in alveolar rhabdomyosarcoma cells demonstrated a slight inhibition of ERK phosphorylation upon treatment with AG1296.[7]
The following diagram illustrates the primary mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions [imrpress.com]
- 9. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG1296: A Technical Guide to its Downstream Signaling Pathway Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1296 is a potent, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on its therapeutic implications in oncology and other proliferative disorders. Through the inhibition of PDGFR autophosphorylation, AG1296 effectively attenuates key cellular processes such as proliferation, survival, and migration. This document details the molecular mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the affected signaling cascades.
Introduction
This compound is a selective inhibitor of the PDGFR family of receptor tyrosine kinases (RTKs), playing a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of PDGFR signaling is a hallmark of various cancers and other diseases, making it a prime target for therapeutic intervention. AG1296 acts as an ATP-competitive inhibitor, binding to the kinase domain of PDGFR and preventing its autophosphorylation, thereby blocking the initiation of downstream signaling cascades.[2][3] This targeted inhibition leads to a cascade of cellular effects, including the induction of apoptosis and the suppression of cell viability and migration in various cancer models.[4][5]
Mechanism of Action
This compound selectively targets the intracellular tyrosine kinase domain of PDGFRα and PDGFRβ.[6][7] By competing with ATP for the binding site, it prevents the transfer of phosphate groups to tyrosine residues on the receptor, a critical step for its activation.[2] This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins containing SH2 domains, effectively shutting down the signal transduction cascade at its origin.[1] While highly selective for PDGFR, AG1296 has also been shown to inhibit other related kinases such as c-Kit and, to a lesser extent, FGFR, but it does not affect the Epidermal Growth Factor Receptor (EGFR).[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
| Target | IC50 Value | Cell Line/System | Reference |
| PDGFR | 0.3-0.5 µM | Not specified | [1] |
| PDGFR | 0.8 µM | Not specified | [6] |
| c-Kit | 1.8 µM | Swiss 3T3 cells | [1] |
| FGFR | 12.3 µM | Swiss 3T3 cells | [1] |
| DNA Synthesis (PDGF-induced) | < 5 µM | Swiss 3T3 cells | [7] |
| DNA Synthesis (PDGF-induced) | < 1 µM | Porcine Aorta Endothelial cells | [7] |
| Cellular Effect | Cell Line | Concentration | Duration | Outcome | Reference |
| Reduced Viability | PLX4032-resistant melanoma | 0.625-20 µM | 72 h | Suppression of cell viability | [6] |
| Induced Apoptosis | A375R (PLX4032-resistant melanoma) | 2.5-20 µM | 48 h | Dramatic induction of apoptosis | [6] |
| Inhibited PDGFR Phosphorylation | A375R | 5 and 20 µM | 2 h | Inhibition of PDGFR-α and PDGFR-β phosphorylation | [6] |
| Inhibited Migration | A375R | 0.0625-1 µM | 8 h | Inhibition of cell migration | [6] |
| Suppressed Tumor Growth (in vivo) | A375R xenografts | 40 and 80 mg/kg (i.p. daily) | 2 weeks | Significant inhibition of tumor growth | [6] |
| Inhibited Proliferation & Viability | Rhabdomyosarcoma (RMS) cells | Not specified | Not specified | Complete inhibition of proliferation and effective inhibition of viability | [5] |
| Slightly Inhibited Akt expression & ERK phosphorylation | Alveolar RMS cells | Not specified | Not specified | Slight inhibition observed | [5][8] |
| Suppressed Akt Signaling Pathway | Anaplastic Thyroid Carcinoma (ATC) cells | Not specified | Not specified | Significant suppression of Akt, p70S6, S6, and Gsk-3β phosphorylation | [9] |
Experimental Protocols
Western Blot Analysis for PDGFR Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of PDGFR.
Methodology:
-
Cell Culture and Treatment: A375R melanoma cells are cultured in appropriate media until they reach 70-80% confluency. The cells are then treated with this compound at concentrations of 5 µM and 20 µM, or with a vehicle control (e.g., DMSO), for 2 hours.[4]
-
Cell Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-PDGFRα, phospho-PDGFRβ, total PDGFRα, total PDGFRβ, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: PLX4032-resistant melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with increasing concentrations of this compound (e.g., 0.625 µM to 20 µM) for 72 hours.[6]
-
MTS Reagent Addition: Following the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in the culture.
-
Data Analysis: The results are expressed as a percentage of the viability of control (vehicle-treated) cells.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: A375R cells are serum-starved for a period (e.g., 6-24 hours) prior to the assay.
-
Assay Setup: Transwell inserts with an 8.0 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum), while the upper chamber is seeded with serum-starved cells in serum-free media containing various concentrations of this compound (e.g., 0.0625 µM, 0.25 µM, 1 µM).[4]
-
Incubation: The plate is incubated for a specified time (e.g., 8 hours) to allow for cell migration through the porous membrane.[4]
-
Cell Staining and Visualization: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet.
-
Quantification: The stained cells are photographed under a microscope. For quantitative analysis, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance is measured.
Signaling Pathway Diagrams
The following diagrams illustrate the downstream signaling pathways affected by this compound.
Caption: PDGFR signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for Western Blot analysis.
Downstream Effects and Therapeutic Implications
The inhibition of PDGFR by this compound has profound effects on downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways.
-
PI3K/Akt Pathway: Activation of PDGFR leads to the recruitment and activation of PI3K, which in turn phosphorylates Akt. Activated Akt is a central node in signaling for cell survival and proliferation. Studies have shown that this compound can suppress the Akt signaling pathway, leading to decreased phosphorylation of Akt and its downstream targets like mTOR, GSK-3β, and S6 kinase.[9] This inhibition of the PI3K/Akt pathway is a key mechanism through which AG1296 induces apoptosis and reduces cell viability.[4][9]
-
MAPK/ERK Pathway: The MAPK/ERK pathway, activated via the Grb2/Sos/Ras cascade downstream of PDGFR, is critical for cell proliferation and migration. Research indicates that this compound can lead to a slight inhibition of ERK phosphorylation in certain cancer cell types, such as alveolar rhabdomyosarcoma.[5][8] This contributes to its anti-proliferative and anti-migratory effects.
The multifaceted impact of this compound on these critical signaling pathways underscores its potential as a therapeutic agent. It has shown promise in preclinical models of melanoma, particularly in cases of resistance to BRAF inhibitors, as well as in rhabdomyosarcoma and anaplastic thyroid carcinoma.[4][5][9] Furthermore, its ability to modulate the tumor microenvironment and inhibit angiogenesis broadens its therapeutic window.
Conclusion
This compound is a well-characterized and selective inhibitor of PDGFR with significant preclinical anti-cancer activity. Its ability to block the initiation of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades, results in the potent inhibition of tumor cell proliferation, survival, and migration. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 4. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Platelet-derived Growth Factor Receptor Kinase Blockers Reverse sis-Transformation1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Additive effect by combination of Akt inhibitor, MK-2206, and PDGFR inhibitor, tyrphostin AG 1296, in suppressing anaplastic thyroid carcinoma cell viability and motility - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG1296: A Technical Guide to its Role in Inhibiting PDGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tyrphostin AG1296, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It details the compound's mechanism of action, summarizes its inhibitory activity with quantitative data, and provides key experimental protocols for its study.
Introduction
This compound is a well-characterized small molecule inhibitor that has been instrumental in elucidating the role of PDGFR signaling in various physiological and pathological processes, including cell proliferation, migration, and angiogenesis. Its specificity for PDGFR over other tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) makes it a valuable tool for targeted research.[1][2][3] This document serves as a comprehensive resource for researchers utilizing or considering this compound in their experimental designs.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the PDGFR tyrosine kinase.[1][2][4] It directly targets the intracellular kinase domain of the receptor. The binding of AG1296 to the ATP-binding pocket prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and other downstream substrates.[2][5] This action effectively abrogates the initiation of the downstream signaling cascade.
Notably, this compound does not interfere with the binding of the PDGF ligand to its receptor, nor does it prevent receptor dimerization.[1][5] Its inhibitory effect is focused solely on the catalytic activity of the kinase domain, making it a pure inhibitor of PDGFR autophosphorylation.[1][6] Kinetic studies have revealed that for the non-activated receptor, AG1296 exhibits purely competitive inhibition with respect to ATP and mixed competitive inhibition with respect to the peptide substrate.[5] Upon receptor activation, it shows mixed competitive inhibition for both ATP and the substrate, suggesting a conformational change in the ATP-binding site upon receptor activation.[5]
Figure 1: PDGFR signaling and AG1296 inhibition.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined in multiple studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target Kinase | Cell Line / System | IC50 Value | Reference |
| PDGFR | In vitro kinase assay | 0.3 - 0.5 µM | [1][2] |
| PDGFR | - | 0.8 µM | [7][8] |
| PDGF-induced DNA Synthesis | Swiss 3T3 cells | 1.5 µM | [2] |
| PDGF-induced Cell Growth | Swiss 3T3 cells | 3.2 µM | [2] |
| c-Kit | Swiss 3T3 cells | 1.8 µM | [1][9] |
| FGFR | Swiss 3T3 cells | 12.3 µM | [1][9] |
| EGFR | - | No activity up to 100 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on PDGFR phosphorylation.
In Vitro PDGFR Autophosphorylation Assay
This assay directly measures the ability of AG1296 to inhibit the kinase activity of PDGFR in a cell-free system.
Methodology:
-
Membrane Preparation:
-
Culture Swiss 3T3 cells to confluence.
-
Prepare cell membranes as described in relevant literature.[1]
-
-
Incubation:
-
In a 45 µL reaction volume, incubate 10 µg of membrane protein per assay on ice for 20 minutes.[1]
-
The incubation buffer should contain 50 mM HEPES (pH 7.5) and 3 mM MnCl2.[1]
-
Add 2 µg/mL of PDGF to stimulate the receptor.[1]
-
For inhibitor treatment, pre-incubate the membranes with this compound (dissolved in DMSO) for 15 minutes prior to the addition of PDGF.[1] The final DMSO concentration should be kept low (e.g., 0.5%).[1]
-
-
Phosphorylation Reaction:
-
Termination and Analysis:
-
Stop the reaction by adding 10 µL of a solution containing 6% SDS, 30% β-mercaptoethanol, 40% glycerol, and 0.5 mg/mL bromophenol blue.[1]
-
Heat the samples at 95°C for 5 minutes.[1]
-
Separate the proteins by SDS-PAGE using a 10% acrylamide gel.[1]
-
Stain and dry the gel, followed by autoradiographic analysis to visualize the phosphorylated PDGFR.[1]
-
Figure 2: PDGFR autophosphorylation assay workflow.
Western Blot Analysis of PDGFR Phosphorylation in Whole Cells
This method assesses the effect of AG1296 on PDGFR phosphorylation within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated PDGFR-α and PDGFR-β.[10]
-
Also, probe for total PDGFR-α, total PDGFR-β, and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess any changes in total receptor levels.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Downstream Effects and Applications
Inhibition of PDGFR phosphorylation by this compound leads to the suppression of downstream signaling pathways, including the AKT and ERK pathways.[4] This has been shown to have several biological consequences:
-
Reduced Cell Viability and Proliferation: AG1296 can decrease the viability and proliferation of cells that are dependent on PDGFR signaling for growth, such as certain cancer cell lines.[4][10]
-
Induction of Apoptosis: The compound has been observed to induce apoptosis in various cancer cells, including PLX4032-resistant melanoma cells.[10]
-
Inhibition of Cell Migration: PDGFR signaling is critical for cell migration, and AG1296 has been shown to inhibit the migration of cancer cells.[10]
These properties make this compound a valuable tool for studying the role of PDGFR in cancer and other diseases characterized by excessive cell proliferation and migration, such as pulmonary fibrosis.[11] It has also been used to reverse the transformed phenotype of sis-transfected cells, which are driven by autocrine PDGF signaling.[3][12]
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of PDGFR phosphorylation. Its well-defined mechanism of action and specificity make it an indispensable tool for researchers in cell biology, oncology, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in investigating the multifaceted roles of the PDGFR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Phosphorylation site-specific inhibition of platelet-derived growth factor beta-receptor autophosphorylation by the receptor blocking this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation PMID: 7954456 | MCE [medchemexpress.cn]
Tyrphostin AG1296: An In-Depth Technical Guide to its In Vitro Inhibition of c-Kit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Tyrphostin AG1296, a tyrosine kinase inhibitor, with a specific focus on its inhibition of the c-Kit receptor. This document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of the associated signaling pathways and workflows.
Core Data Summary
This compound has been identified as a potent inhibitor of several tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the c-Kit receptor, also known as Stem Cell Factor Receptor (SCFR). Its activity against c-Kit is of significant interest in various research and therapeutic contexts.
Quantitative Inhibition Data
The inhibitory potency of this compound against c-Kit and other related kinases has been determined through various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target Kinase | IC50 Value (µM) | Cell Line/System | Reference |
| c-Kit | 1.8 | Swiss 3T3 cells | [1][2] |
| PDGFR | 0.3 - 0.5 | Swiss 3T3 cells | [1][2] |
| FGFR | 12.3 | Swiss 3T3 cells | [1][2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and substrate used.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It targets the intracellular kinase domain of the c-Kit receptor. By binding to the ATP-binding pocket, AG1296 prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and other substrate proteins. This action effectively blocks the autophosphorylation of the c-Kit receptor, a critical step in its activation and the subsequent initiation of downstream signaling cascades.
Key Signaling Pathways
The c-Kit signaling pathway plays a crucial role in cell survival, proliferation, and differentiation. Inhibition of c-Kit by this compound disrupts these vital cellular processes.
Caption: c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of this compound's inhibitory effect on c-Kit. Below are protocols for key experiments.
In Vitro c-Kit Autophosphorylation Assay
This assay directly measures the ability of this compound to inhibit the autophosphorylation of the c-Kit receptor in a cell-free system.
Materials:
-
Recombinant human c-Kit enzyme
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Anti-phosphotyrosine antibody
-
96-well microplates
-
Plate reader for signal detection (e.g., luminescence or fluorescence)
Procedure:
-
Prepare a solution of recombinant c-Kit enzyme in Kinase Assay Buffer.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the c-Kit enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for c-Kit if known.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the level of c-Kit autophosphorylation using an anti-phosphotyrosine antibody and a suitable detection method (e.g., ELISA, HTRF, or AlphaScreen).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro c-Kit autophosphorylation assay.
Cell-Based c-Kit Inhibition Assay
This assay assesses the effect of this compound on c-Kit activity within a cellular context.
Materials:
-
A cell line that expresses c-Kit (e.g., mast cells, certain leukemia cell lines, or engineered cell lines).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Stem Cell Factor (SCF), the ligand for c-Kit.
-
Lysis buffer.
-
Antibodies for Western blotting: anti-c-Kit, anti-phospho-c-Kit, anti-AKT, anti-phospho-AKT, anti-ERK, and anti-phospho-ERK.
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Culture the c-Kit expressing cells to the desired confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor activation.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a DMSO-only control.
-
Stimulate the cells with SCF for a short period (e.g., 5-15 minutes) to induce c-Kit activation.
-
Wash the cells with cold PBS and then lyse them with a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of c-Kit and downstream signaling proteins like AKT and ERK.
-
Use specific antibodies to detect the total and phosphorylated forms of the target proteins.
-
Quantify the band intensities to determine the extent of inhibition of c-Kit signaling by this compound.
References
Tyrphostin AG1296: An In-Depth Technical Guide to its Effects on the FLT3 Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD), lead to constitutive activation of the kinase. This aberrant signaling promotes uncontrolled cell growth and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML. Tyrphostin AG1296 is a tyrosine kinase inhibitor that has been investigated for its effects on various signaling pathways, including its potential to inhibit the constitutively active FLT3 signaling cascade. This technical guide provides a comprehensive overview of the effects of this compound on FLT3 signaling, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Quantitative Data Summary
This compound has been shown to inhibit FLT3 kinase activity, although specific IC50 values in the literature are often cited in the general micromolar range. The compound also demonstrates inhibitory activity against other kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. The following tables summarize the available quantitative data for this compound's effects on FLT3 and related cellular processes.
| Target | Inhibitor | IC50 | Assay Type | Cell Line/System |
| FLT3 | This compound | Micromolar Range | Kinase Activity | In vitro |
| Cellular Process | Inhibitor | Concentration | Effect | Cell Line |
| FLT3 Phosphorylation | This compound | Not specified | Inhibition | Ba/F3-FLT3 |
| STAT5a Phosphorylation | This compound | Not specified | Inhibition | Ba/F3-FLT3 |
| Apoptosis (in combination with Arsenic Trioxide) | This compound | Not specified | Synergistic Induction | FLT3-ITD cells |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the FLT3 signaling pathway and the experimental procedures used to assess its inhibition.
FLT3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical FLT3 signaling cascade and the point of intervention by this compound. Upon ligand binding or due to activating mutations, FLT3 dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of pro-survival and proliferative pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound, as a tyrosine kinase inhibitor, is believed to compete with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream effectors.
Caption: FLT3 signaling pathway and AG1296 inhibition.
Experimental Workflow for Assessing FLT3 Inhibition
The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound in inhibiting FLT3 signaling. This process begins with cell culture and treatment, followed by various assays to measure the inhibitor's impact on cell viability, protein phosphorylation, and downstream signaling events.
Caption: Workflow for FLT3 inhibition assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound on FLT3 signaling.
Cell Culture and Treatment
-
Cell Lines: Human AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) or Ba/F3 murine pro-B cells engineered to express human FLT3 are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for Ba/F3 cells, IL-3 (unless transformed by constitutively active FLT3). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM) and stored at -20°C. Working solutions are prepared by diluting the stock in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere (if applicable) or stabilize in culture before the addition of this compound at various concentrations for the specified duration of the experiment.
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
This protocol is adapted from studies investigating the inhibition of FLT3 and its downstream targets.
-
Cell Lysis:
-
After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to preserve protein phosphorylation states.
-
Lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant (total cell lysate) is collected, and protein concentration is determined using a BCA or Bradford protein assay.
-
-
Immunoprecipitation (for FLT3):
-
Equal amounts of protein (e.g., 500 µg - 1 mg) from each sample are incubated with an anti-FLT3 antibody overnight at 4°C with gentle rotation.
-
Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for an additional 2-4 hours at 4°C to capture the immune complexes.
-
The beads are washed three to five times with ice-cold lysis buffer to remove non-specific binding.
-
Immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from total cell lysates (for STAT5) or the immunoprecipitated samples (for FLT3) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used for total cell lysates.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation levels.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
After 24 hours of incubation, the cells are treated with a serial dilution of this compound. A vehicle control (DMSO) is included.
-
The plate is incubated for an additional 48-72 hours.
-
10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The culture medium is carefully removed, and 100-150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) is determined by non-linear regression analysis.
-
Conclusion
This compound demonstrates inhibitory activity against the FLT3 signaling cascade, a critical pathway in the pathogenesis of a subset of AML. While more precise quantitative data, such as a specific IC50 for FLT3, would further refine its characterization, the available information indicates its potential as a tool for studying FLT3 signaling and as a scaffold for the development of more potent and specific FLT3 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential inhibitors on the FLT3 signaling pathway, contributing to the ongoing efforts to develop effective targeted therapies for AML.
Tyrphostin AG1296: An In-Depth Technical Guide to its ATP-Competitive Binding Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive binding mechanism of Tyrphostin AG1296, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). This document details its kinase selectivity, summarizes quantitative inhibitory data, and provides detailed protocols for key experimental assays.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a highly specific, ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with a pronounced selectivity for the Platelet-Derived Growth Factor Receptor (PDGFR) family. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket within the catalytic domain of the kinase. This binding event physically obstructs the binding of the natural substrate, adenosine triphosphate (ATP), thereby preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and downstream signaling substrates. This inhibition of autophosphorylation is the critical step in halting the signal transduction cascade initiated by PDGF binding.
Kinetic studies have revealed that this compound exhibits purely competitive inhibition with respect to ATP. This indicates that the inhibitor and ATP directly compete for the same binding site on the enzyme. The inhibitor does not interfere with the binding of the growth factor (PDGF) to its receptor, nor does it prevent the subsequent dimerization of the receptor chains. Instead, its action is localized to the intracellular kinase domain, making it a pure inhibitor of the receptor's catalytic activity.
Kinase Selectivity and Potency
This compound demonstrates significant selectivity for PDGFR over other receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR), against which it shows little to no activity. However, it also exhibits inhibitory activity against other related kinases, such as c-Kit and Fibroblast Growth Factor Receptor (FGFR), albeit at higher concentrations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against these kinases.
Quantitative Inhibitory Data
| Kinase Target | IC50 Value (µM) | Cell Line/System |
| PDGFR | 0.3 - 0.5 | Swiss 3T3 cells |
| PDGFR | 0.8 | In vitro kinase assay |
| c-Kit | 1.8 | Swiss 3T3 cells |
| FGFR | 12.3 | Swiss 3T3 cells |
| EGFR | > 100 | Not specified |
Signaling Pathway Inhibition
This compound effectively blocks the downstream signaling pathways activated by PDGFR. Upon ligand binding and receptor dimerization, PDGFR autophosphorylates on multiple tyrosine residues, creating docking sites for various SH2 domain-containing proteins. These proteins, in turn, activate critical intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and migration. By inhibiting the initial autophosphorylation event, this compound prevents the recruitment and activation of these downstream effectors.
PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human PDGFR kinase
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound
-
ATP
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted this compound or vehicle control (kinase buffer with DMSO).
-
Add 2 µL of recombinant PDGFR kinase solution (concentration optimized for the specific enzyme batch) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mix (containing Poly (Glu, Tyr) and ATP at final desired concentrations) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the in vitro kinase inhibition assay.
Membrane Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of PDGFR in a more physiologically relevant membrane preparation.
Materials:
-
Cell line expressing high levels of PDGFR (e.g., Swiss 3T3 cells)
-
This compound
-
PDGF-BB ligand
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFR (pY857), anti-total-PDGFR
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C to induce receptor autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PDGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-PDGFR antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Workflow for the membrane autophosphorylation assay.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
PDGF-dependent cell line
-
This compound
-
Cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Workflow for the cell viability assay.
Tyrphostin AG1296: A Deep Dive into its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG1296, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, has emerged as a significant tool in cancer research. Its primary mechanism of action involves the competitive inhibition of ATP binding to the PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. A substantial body of evidence indicates that this inhibition culminates in cell cycle arrest, primarily at the G0/G1 checkpoint, and the induction of apoptosis in a variety of cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on cell cycle progression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action: PDGFR Inhibition and Downstream Signaling
This compound selectively targets the PDGFR family of receptor tyrosine kinases, which includes PDGFR-α and PDGFR-β.[1][2] The binding of PDGF to its receptor normally triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins. This initiates a cascade of intracellular events, most notably through the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK) pathways. Both of these pathways converge on the cell cycle machinery to promote progression from the G1 to the S phase.
By inhibiting PDGFR autophosphorylation, this compound effectively blocks these downstream signals, leading to a cytostatic effect.[2]
Signaling Pathway Diagram
Quantitative Effects on Cell Cycle Progression
This compound induces a significant arrest of cells in the G0/G1 phase of the cell cycle. This effect is dose-dependent and has been observed in various cancer cell lines. The primary mechanism for this G1 arrest is the downregulation of key G1 cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Myoblasts | 10 | 72 | Increased | Decreased | No significant change | [3] |
| U87MG (Glioblastoma) | 2.5 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |
| U87MG (Glioblastoma) | 5 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |
| U87MG (Glioblastoma) | 10 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |
| U87MG (Glioblastoma) | 20 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |
Note: While several studies report a G0/G1 arrest, specific quantitative data on the percentage of cells in each phase is not consistently provided. The data for U87MG cells is inferred from figures showing an accumulation in the G1 peak and a decrease in S and G2/M peaks.
Table 2: IC50 Values for Inhibition of Cell Viability/Proliferation
| Cell Line | IC50 (µM) | Assay | Reference |
| Rhabdomyosarcoma (RMS) | 7.76 ± 0.35 | MTT Assay | [5] |
| Human Fibroblasts (HS27) | 20.36 ± 0.06 | MTS Assay | [6] |
Impact on Cell Cycle Regulatory Proteins
The G1 arrest induced by this compound is mediated by its influence on the expression and activity of key cell cycle regulatory proteins. Inhibition of the PDGFR/PI3K/AKT and Ras/ERK pathways leads to a decrease in the expression of Cyclin D1 and its partner kinases CDK4 and CDK6. Concurrently, there can be an increase in the stability and activity of CDK inhibitors such as p21Cip1 and p27Kip1.
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Effect | Cell Line | Method | Reference |
| p-AKT | Slight Inhibition | RH30 (Alveolar RMS) | Western Blot | [2] |
| p-ERK | Slight Inhibition | RH30 (Alveolar RMS) | Western Blot | [2] |
Note: Direct evidence for the effect of AG1296 on Cyclin D1, CDK4/6, p21, and p27 levels from Western blot analyses is not extensively detailed in the currently available literature.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and neutralize with complete medium. Collect cells by centrifugation at 300 x g for 5 minutes. Suspension cells can be directly collected by centrifugation.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[7]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[7] Discard the supernatant. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA, which can also be stained by PI.[7]
-
PI Staining: Add 400 µL of PI staining solution to the cells and mix well. Incubate at room temperature for 5-10 minutes, protected from light.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
References
- 1. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. researchgate.net [researchgate.net]
Tyrphostin AG1296: A Technical Guide to its Pro-Apoptotic Activity in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental protocols related to the induction of apoptosis in melanoma cells by Tyrphostin AG1296. A particular focus is placed on its efficacy in models of acquired resistance to BRAF inhibitors.
Core Mechanism of Action
Melanoma, the most aggressive form of skin cancer, is frequently driven by mutations in the BRAF kinase, such as the BRAF-V600E mutation.[1][2] While targeted therapies like PLX4032 (Vemurafenib) are initially effective, resistance often develops within months.[1][2] A key mechanism for this acquired resistance is the activation of receptor tyrosine kinases (RTKs), including the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]
This compound is a potent and selective inhibitor of the PDGFR family (PDGFR-α and PDGFR-β) with a reported IC50 of 0.8 μM.[3] By blocking the phosphorylation and subsequent activation of PDGFR, AG1296 disrupts downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT pathway.[2][4][5] In the context of PLX4032-resistant melanoma where PDGFR signaling is upregulated, AG1296 effectively circumvents this resistance mechanism to reduce cell viability and induce programmed cell death (apoptosis).[1][2]
dot
References
- 1. dovepress.com [dovepress.com]
- 2. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG1296: A Novel Therapeutic Candidate for Pulmonary Arterial Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by vascular remodeling of the small pulmonary arteries, leading to a significant increase in pulmonary vascular resistance and subsequent right heart failure.[1] Current therapeutic strategies primarily focus on vasodilation but often fail to reverse the underlying pathological remodeling.[2] This has spurred a search for novel therapeutic agents that can target the aberrant cellular proliferation and apoptosis resistance observed in PAH. Tyrphostin AG1296, a potent tyrosine kinase inhibitor, has recently emerged as a promising candidate, demonstrating the ability to not only halt disease progression but also reverse vascular damage in preclinical models of PAH.[3]
This technical guide provides a comprehensive overview of the role of this compound in PAH, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.
Mechanism of Action: A Dual Approach
This compound exhibits a multi-faceted mechanism of action that addresses key pathological features of PAH. It functions as a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), a key driver of pulmonary artery smooth muscle cell (PASMC) proliferation and migration.[2] Additionally, and perhaps more significantly, AG1296 has been shown to activate the deficient Bone Morphogenetic Protein Receptor 2 (BMPR2) signaling pathway, a critical pathway for maintaining vascular homeostasis that is often impaired in PAH patients.[3]
The activation of BMPR2 signaling by AG1296 leads to the upregulation of downstream targets such as SMAD1/5 and the inhibitor of DNA binding 1 (ID1), which collectively contribute to the restoration of normal vascular function and the suppression of the pro-proliferative and anti-apoptotic phenotype of PAH cells.[2]
Signaling Pathway of this compound in PAH
References
- 1. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify this compound for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify tyrphostin-AG1296 for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug candidate for pulmonary arterial hypertension identified - Medical Conferences [conferences.medicom-publishers.com]
Methodological & Application
Application Notes and Protocols: Tyrphostin AG1296 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Tyrphostin AG1296, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). The following protocols and data have been synthesized from established research to facilitate the investigation of this compound's effects on various cell lines.
This compound is a selective tyrosine kinase inhibitor that targets PDGFRα and PDGFRβ, as well as the related stem cell factor receptor (c-Kit) and FMS-like tyrosine kinase 3 (FLT3).[1] Its ability to inhibit PDGFR signaling makes it a valuable tool for studying cellular processes such as proliferation, survival, and migration in cancer and other diseases.
Quantitative Data Summary
The inhibitory effects of this compound on cell viability vary depending on the cell line and incubation time. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in different studies.
| Cell Line | Cell Type | Incubation Time | IC50 Value (µM) | Reference |
| RH30 | Alveolar Rhabdomyosarcoma | 48 hours | Not explicitly stated, but dose-dependent suppression observed from 0.5 µM | [2] |
| RD | Embryonal Rhabdomyosarcoma | 48 hours | Not explicitly stated, but dose-dependent suppression observed from 0.5 µM | [2] |
| Hs27 | Human Fibroblast | 48 hours | 20.36 ± 0.06 | [2] |
| RMS Cells | Rhabdomyosarcoma | 48 hours | 7.76 ± 0.35 | [3] |
| A375R | PLX4032-resistant Melanoma | 72 hours | Effective concentrations from 0.625 µM | [1][4] |
| SK-MEL-5R | PLX4032-resistant Melanoma | 72 hours | Effective concentrations from 0.625 µM | [4] |
| Swiss 3T3 | Mouse Fibroblast | Not Specified | 0.3 - 0.5 (for PDGFR inhibition) | [5] |
Signaling Pathway of this compound
This compound primarily functions by inhibiting the autophosphorylation of PDGFR upon ligand (PDGF) binding. This action blocks the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
Cell Viability and Proliferation Assay (MTS/MTT)
This protocol is adapted from studies on rhabdomyosarcoma and melanoma cells to assess the dose-dependent effect of this compound on cell viability.[2][3]
Materials:
-
Target cell lines (e.g., RH30, RD, A375R)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM/F12)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional but Recommended): After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 12-24 hours. This step helps to synchronize the cells and reduce baseline receptor activation.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium at concentrations ranging from 0.5 µM to 100 µM.[2] Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a non-treated control.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the non-treated control and determine the IC50 value by fitting a sigmoidal dose-response curve.
Western Blot Analysis of PDGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on PDGF-induced PDGFR phosphorylation.[2][4]
Materials:
-
Target cell lines
-
6-well or 10 cm plates
-
Serum-free medium
-
This compound
-
PDGF ligand (e.g., PDGF-BB)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-PDGFRα/β, anti-total-PDGFRα/β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Serum Starvation: Seed cells on 6-well or 10 cm plates and grow to 80% confluency. Serum starve the cells for 12 hours.[2]
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., IC90 concentration or 5-20 µM) for 2-4 hours.[2][4]
-
Ligand Stimulation: Following incubation with the inhibitor, stimulate the cells with PDGF for 20 minutes.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Densitometrically quantify the band intensities for phosphorylated and total PDGFR, normalizing to a loading control like GAPDH.
Apoptosis Assay (Hoechst and Propidium Iodide Staining)
This protocol allows for the visualization and quantification of apoptotic and necrotic cells following treatment with this compound.[3][4]
Materials:
-
Target cell lines
-
24-well plates
-
This compound
-
Hoechst 33342 stain
-
Propidium Iodide (PI) stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on 24-well plates and treat with various concentrations of this compound for 48 hours.[3]
-
Staining:
-
Add Hoechst 33342 and PI to the culture medium at final concentrations of 5 µg/mL and 1 µg/mL, respectively.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Visualize the cells under a fluorescence microscope using appropriate filters for blue (Hoechst) and red (PI) fluorescence.
-
Viable cells will have blue, uniformly stained nuclei.
-
Apoptotic cells will exhibit condensed or fragmented blue nuclei.
-
Necrotic cells will show red-stained nuclei.
-
-
Quantification: Count the number of viable, apoptotic, and necrotic cells in several random fields to determine the percentage of each population.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Tyrphostin AG1296: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1296 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] It competitively binds to the ATP-binding site of the receptor, thereby inhibiting its autophosphorylation and downstream signaling.[2][3] AG1296 has demonstrated efficacy in various preclinical animal models, particularly in oncology and vascular diseases, by modulating cell proliferation, apoptosis, and migration. These notes provide a comprehensive overview of the dosing regimens, administration routes, and experimental protocols for the use of this compound in animal models, based on currently available literature.
Mechanism of Action: PDGFR Signaling Inhibition
This compound primarily targets PDGFRα and PDGFRβ. The binding of PDGF ligands to these receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the Ras-MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell growth, survival, and migration. By inhibiting the initial autophosphorylation step, AG1296 effectively blocks these downstream signaling cascades.
Figure 1: this compound Inhibition of the PDGFR Signaling Pathway.
Animal Model Dosing Regimens and Administration
The administration of this compound in animal models varies depending on the disease model, species, and experimental endpoint. The following tables summarize the dosing regimens from published studies.
Table 1: this compound Dosing Regimens in Rodent Models
| Animal Model | Species | Dose | Administration Route | Frequency | Duration | Key Findings | Reference |
| Melanoma Xenograft (A375R cells) | Nude Mice | 40 mg/kg | Intraperitoneal (i.p.) | Daily | 2 weeks | Intermediate tumor growth suppression. | [1][4] |
| Melanoma Xenograft (A375R cells) | Nude Mice | 80 mg/kg | Intraperitoneal (i.p.) | Daily | 2 weeks | Significant inhibition of tumor growth. | [1][4] |
| Atherosclerosis | Mice | 2 mg/kg | Intraperitoneal (i.p.) | Every other day | 3 weeks | Inhibited atherosclerotic plaque progression and enhanced plaque stability. | [1] |
| Glioblastoma Xenograft (U87MG cells) | Mice | 50 mg/kg | Intravenous (i.v.) | Daily | 13 days | Reduction of tumor growth. | |
| Glioblastoma Xenograft (U87MG cells) | Mice | 100 mg/kg | Intravenous (i.v.) | Daily | 13 days | Greater suppression of tumor growth compared to low dose. | |
| Pulmonary Arterial Hypertension | Rat (Sugen/Hypoxia model) | Not Specified | Not Specified | Not Specified | Not Specified | Induced regression of PA occlusive changes and reduced right ventricular systolic pressure. |
Note: Specific dosing information for the Sugen/Hypoxia rat model was not detailed in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
The solubility of this compound is a critical factor in the preparation of dosing solutions. It is practically insoluble in water. Therefore, co-solvents are required. It is recommended to prepare working solutions fresh daily.
Vehicle Formulations:
-
For Intraperitoneal (i.p.) and Oral (p.o.) Administration (Suspension):
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex and/or sonicate to ensure a uniform suspension.[1]
-
-
For Intraperitoneal (i.p.) and Oral (p.o.) Administration (Clear Solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.[1]
-
-
For Intravenous (i.v.) Administration:
-
A vehicle consisting of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300 has been successfully used.
-
The required amount of this compound should be first dissolved in 1-methyl-2-pyrrolidinone before adding the polyethylene glycol 300.
-
Protocol 2: Administration in a Melanoma Xenograft Mouse Model
This protocol is based on studies using nude mice with subcutaneously implanted A375R melanoma cells.[4]
Figure 2: Experimental Workflow for this compound in a Melanoma Xenograft Model.
Methodology:
-
Cell Culture and Implantation: A375R human melanoma cells are cultured under standard conditions. Nude mice are subcutaneously injected with 3x10^6 cells in the axillary region.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of approximately 50 mm³. Mice are then randomized into treatment groups (e.g., vehicle control, 40 mg/kg AG1296, 80 mg/kg AG1296).
-
Drug Administration: this compound, prepared as described in Protocol 1, is administered daily via intraperitoneal injection for 14 consecutive days.
-
Monitoring: Tumor volumes are measured every other day using calipers (Volume = width² x length x 0.5). Body weight is also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis, such as weighing and histological examination (e.g., TUNEL assay for apoptosis).[4]
Pharmacokinetics and Toxicology
Table 2: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Pharmacokinetics | ||||
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| Half-life (t½) | Data not available | - | - | - |
| Bioavailability | Data not available | - | - | - |
| Toxicology | ||||
| LD50 | Data not available | - | - | - |
| General Observations | Well-tolerated at therapeutic doses. No significant signs of overt toxicity or weight loss observed at doses up to 80 mg/kg (i.p., daily for 2 weeks). | Mice | i.p. | [1][4] |
Conclusion
This compound is a valuable tool for preclinical research involving the PDGFR signaling pathway. The provided dosing regimens and protocols offer a starting point for designing in vivo studies. Researchers should carefully consider the animal model, desired therapeutic effect, and the solubility characteristics of the compound when planning experiments. It is crucial to perform pilot studies to determine the optimal dose and administration schedule for specific experimental conditions. Further investigation into the pharmacokinetics and comprehensive toxicology of this compound would be beneficial for its continued development and application.
References
Tyrphostin AG1296: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tyrphostin AG1296 in cell viability assays. This document includes detailed protocols, data presentation guidelines, and visual representations of the underlying molecular mechanisms to facilitate experimental design and data interpretation.
Introduction
This compound is a potent, ATP-competitive inhibitor of the protein tyrosine kinase activity of the Platelet-Derived Growth Factor Receptor (PDGFR). It selectively targets PDGFRα and PDGFRβ, with IC50 values in the sub-micromolar range, demonstrating significantly less activity against Epidermal Growth Factor Receptor (EGFR).[1][2] Additionally, this compound has been shown to inhibit c-Kit and Fibroblast Growth Factor Receptor (FGFR), albeit at higher concentrations.[1] Its ability to block these critical signaling pathways makes it a valuable tool for studying cellular proliferation, migration, and apoptosis, particularly in cancer research and drug development.
Activation of PDGFR signaling is implicated in the pathogenesis of various malignancies, including glioblastoma and melanoma.[3][4] By inhibiting PDGFR autophosphorylation, this compound effectively blocks downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[5] This inhibitory action leads to a dose-dependent decrease in cell viability and induction of apoptosis in susceptible cell lines.[3][4][6]
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of the intracellular tyrosine kinase domain of PDGFR. This prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, thereby blocking the recruitment and activation of downstream signaling proteins.
Figure 1. this compound Signaling Pathway Inhibition.
Data Presentation: this compound Concentration in Cell Viability Assays
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. Below is a summary of concentrations used in various studies.
| Cell Line | Assay Type | Incubation Time (hours) | Effective Concentration Range (µM) | IC50 (µM) | Reference |
| U87MG (Glioblastoma) | CellTiter-Glo | 72 | 0.3125 - 20 | Not explicitly stated, but significant inhibition at 5-20 µM | [3] |
| PLX4032-resistant Melanoma (A375R) | Cell Viability Assay | 72 | 0.625 - 20 | Not explicitly stated | [4][7] |
| Rhabdomyosarcoma (RMS) | CV and MTT | Not specified | 1 - 100 | 6.65 - 7.30 | [6] |
| Rhabdomyosarcoma (RH30 and RD) | MTS | 48 | 0.5 - 100 | Not explicitly stated | [5] |
| Swiss 3T3 (Fibroblasts) | DNA Synthesis | Not specified | < 5 | Not explicitly stated | [1][2] |
| Porcine Aortic Endothelial Cells | DNA Synthesis | Not specified | < 1 | Not explicitly stated | [2] |
| Caco-2 | Cytotoxicity Assay | 48 | Not specified | 0.2 | [7] |
Experimental Protocols
This section provides a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Experimental Workflow
Figure 2. Experimental Workflow for MTT Cell Viability Assay.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). b. Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Culture cells in appropriate medium supplemented with FBS and antibiotics. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Include wells with medium only to serve as a blank control. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
3. Treatment with this compound: a. Prepare serial dilutions of this compound from the stock solution in serum-free or low-serum medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. b. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3][4]
4. MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[9] b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells. c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] d. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Alternatively, incubate the plate overnight at 37°C.[9]
5. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[8][10] b. Subtract the absorbance of the blank (medium only) from all other readings.
6. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 b. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Conclusion
This compound is a well-characterized inhibitor of PDGFR signaling, making it a valuable research tool for investigating the role of this pathway in cell viability and for screening potential therapeutic agents. The protocols and data provided in these application notes offer a solid foundation for designing and executing robust and reproducible cell viability assays. Researchers should optimize the experimental conditions, including cell density, drug concentration, and incubation time, for each specific cell line to ensure accurate and meaningful results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Tyrphostin AG1296: A Promising Inhibitor for Rhabdomyosarcoma Treatment
Application Notes and Protocols for Researchers
Tyrphostin AG1296, a potent tyrosine kinase inhibitor, has demonstrated significant anti-cancer activity in rhabdomyosarcoma (RMS) cell lines. As an ATP-competitive inhibitor, it primarily targets the intracellular domain of the Platelet-Derived Growth Factor Receptor (PDGFR), a key player in the signaling pathways driving the growth and survival of these malignant pediatric soft tissue tumors.[1][2][3] This document provides a comprehensive overview of the application of this compound in RMS research, including detailed protocols and quantitative data to guide laboratory investigations.
Mechanism of Action
Rhabdomyosarcoma cells often exhibit aberrant signaling through tyrosine kinases, leading to uncontrolled proliferation.[2][3] this compound intervenes by blocking the mitogenic signals transmitted by PDGFR.[1][4][5] This inhibition has been shown to effectively suppress cell proliferation and viability in both alveolar (RH30) and embryonal (RD) RMS cell lines.[1][6] Furthermore, treatment with AG1296 induces programmed cell death (apoptosis) and hinders the migratory capabilities of RMS cells.[1][2][3] While the primary target is PDGFR, downstream effects have been observed, including a slight inhibition of AKT expression and ERK phosphorylation in alveolar RMS cells.[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in rhabdomyosarcoma cell lines.
Table 1: Cytotoxicity of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | Assay | IC50 (µM) | IC90 (µM) | Incubation Time | Reference |
| RMS | Crystal Violet | 6.65 ± 0.44 | - | 48 hours | [3][7] |
| RMS | MTT | 7.30 ± 0.26 | - | 48 hours | [3][7] |
| RH30 | MTS | - | 25.37 | 48 hours | [6] |
| RD | MTS | - | - | 48 hours | [6] |
| Hs27 (Fibroblast) | - | 20.36 ± 0.06 | - | 48 hours | [1] |
Table 2: Effects of this compound on RMS Cell Viability and Apoptosis
| Cell Line | Treatment | Effect | Method | Reference |
| RMS | AG1296 (>25 µM) | 100% growth inhibition, cytotoxic effect | Crystal Violet, MTT | [3][7][8] |
| RMS | AG1296 (dose-dependent) | Increased apoptosis (from 11.1% to 75.3% at 100 µM) | Differential Staining | [8] |
| RH30 & RD | AG1296 | Increased apoptosis and necrosis | Flow Cytometry (Annexin V-PE) | [6] |
| Hs27 (Fibroblast) | AG1296 (up to 10 µM) | No cytotoxicity or induction of apoptosis/necrosis | LDH assay, Apoptosis Assay | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in RMS cells.
Caption: Workflow for evaluating this compound.
Experimental Protocols
Cell Culture
Human rhabdomyosarcoma cell lines, such as RH30 (alveolar) and RD (embryonal), are suitable for these studies.[1]
-
Media: Culture cells in DMEM/F12 medium supplemented with appropriate serum (e.g., 10% FBS) and antibiotics. For specific experiments, serum-free conditions may be required.[7][8]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency.
Cell Viability and Proliferation Assays (MTS/MTT/Crystal Violet)
These assays are used to determine the dose-dependent effect of this compound on cell viability and proliferation.
-
Seeding: Plate RMS cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 100 µM) and a vehicle control.[1][6]
-
Incubation: Incubate the plates for a specified period, typically 48 hours.[1][6]
-
Assay:
-
MTS/MTT: Add the respective reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Crystal Violet: Fix the cells, stain with crystal violet solution, wash, and then solubilize the dye. Measure the absorbance.
-
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 and IC90 values by fitting the data to a sigmoidal dose-response curve.[6]
Apoptosis Assay (Flow Cytometry with Annexin V-PE and PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Preparation: Culture and treat cells with this compound as described above. A known apoptosis-inducing agent like Taxol can be used as a positive control.[6]
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-PE and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Differential Staining for Apoptosis and Necrosis
A simpler, microscopy-based method to distinguish between viable, apoptotic, and necrotic cells.[7][8]
-
Staining Solution: Prepare a solution containing Hoechst 33258 (stains the nuclei of all cells) and propidium iodide (stains the nuclei of cells with compromised membranes).
-
Staining: Add the staining solution to the treated cells and incubate.
-
Microscopy: Observe the cells under a fluorescence microscope.
-
Viable cells: Blue, intact nuclei.
-
Apoptotic cells: Condensed or fragmented blue nuclei.
-
Necrotic cells: Red nuclei.
-
-
Quantification: Count the number of cells in each category to determine the percentage of apoptosis and necrosis.
Cell Migration Assay (Wound-Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.[1]
-
Monolayer: Grow RMS cells to a confluent monolayer in a culture plate.
-
Scratch: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure to determine the extent of cell migration.
Western Blotting
This technique is used to analyze the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 4 hours), then lyse the cells to extract total protein.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., total AKT, phospho-ERK, total ERK) followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be used to quantify the relative protein expression levels.[6]
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDGFR-A is a Therapeutic Target in Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDGFR-A is a therapeutic target in alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Cytostatic and cytotoxic effects of this compound on RMS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyrphostin AG1296 in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyrphostin AG1296, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), in preclinical glioblastoma (GBM) xenograft models. The information compiled herein is based on published research and is intended to guide the design and execution of similar studies.
Introduction
Glioblastoma is a highly aggressive and common primary brain tumor with a poor prognosis. The Platelet-Derived Growth Factor (PDGF) signaling pathway is frequently dysregulated in GBM, promoting tumor growth, proliferation, and angiogenesis. This compound is a selective inhibitor of PDGFR-α and -β tyrosine kinases, and has shown promise as a therapeutic agent in preclinical GBM models. This document outlines its application in glioblastoma xenograft studies, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
In Vivo Efficacy of this compound in U87MG Glioblastoma Xenografts
A study investigating the in vivo efficacy of this compound utilized a subcutaneous xenograft model with U87MG human glioblastoma cells in mice. Treatment was initiated when tumors reached a volume of approximately 70 mm³. The compound was administered daily for 13 days at two different concentrations.
Table 1: Summary of In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Dosage | Administration Route | Duration | Starting Tumor Volume (mm³) | Endpoint Tumor Volume (mm³, estimated) | Tumor Growth Inhibition (%) | Reference |
| Control | Vehicle | Daily Injection | 13 days | ~70 | ~1000 | 0 | [1] |
| This compound | 50 mg/kg | Daily Injection | 13 days | ~70 | ~600 | ~40 | [1] |
| This compound | 100 mg/kg | Daily Injection | 13 days | ~70 | ~400 | ~60 | [1] |
Note: Endpoint tumor volumes are estimated from the graphical data presented in the cited study, as exact numerical values were not provided in the text. Tumor growth inhibition is calculated relative to the control group.
In Vitro Activity of this compound on Glioblastoma Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated in vitro on various glioblastoma cell lines.
Table 2: In Vitro IC50 Values and Efficacy of this compound
| Cell Line | Assay | Treatment Duration | IC50 / Effective Concentration | Effect | Reference |
| U87MG | Cell Viability | 72 hours | ~20 µM | Almost complete suppression of cell viability | [1] |
| U87MG | Cell Viability | 24, 48, 72 hours | 5 µM | Time-dependent decrease in cell viability | [1] |
Note: Comprehensive IC50 values for a broader range of glioblastoma cell lines were not available in the reviewed literature.
Combination Therapy in Glioblastoma Xenografts
A combination study of YM872 (an AMPA receptor antagonist) and this compound was conducted in a glioblastoma xenograft model, demonstrating a synergistic antitumor effect.
Table 3: Efficacy of Combination Therapy with YM872 and this compound
| Treatment Group | Effect | Key Findings | Reference |
| YM872 + AG1296 | Enhanced Antitumor Effect | Significantly enhanced inhibition of cell proliferation and reduction of tumor vascularity in vivo compared to single-agent treatment. | [2] |
Note: Specific quantitative data on tumor volume reduction for the combination therapy was not provided in the abstract.
Experimental Protocols
U87MG Glioblastoma Xenograft Model Establishment
This protocol describes the subcutaneous implantation of U87MG cells into immunodeficient mice.
Materials:
-
U87MG human glioblastoma cell line
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture U87MG cells in a humidified incubator at 37°C and 5% CO₂.
-
Harvest exponentially growing cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Assess viability using Trypan Blue exclusion.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Initiate treatment when tumors reach the desired size (e.g., 70 mm³).
This compound Administration in Xenograft Models
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., DMSO, and subsequent dilution in saline or corn oil)
-
Syringes and needles for administration (e.g., intraperitoneal or oral gavage)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound powder in a suitable solvent like DMSO to create a stock solution.
-
For administration, dilute the stock solution in a vehicle such as saline or corn oil to the final desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse, you would administer 1 mg in a suitable volume, typically 100-200 µL). Note: The specific vehicle used in the primary study was not detailed, so optimization may be required.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via the chosen route (e.g., intraperitoneal injection) at the specified dosage (e.g., 50 mg/kg or 100 mg/kg).
-
Administer the treatment daily for the duration of the study (e.g., 13 days).
-
The control group should receive the vehicle solution without the drug.
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
Immunohistochemistry (IHC) for Proliferation and Angiogenesis Markers
This protocol provides a general procedure for IHC staining of xenograft tumor tissue to assess cell proliferation (Ki-67) and microvessel density (CD31).
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibodies: Rabbit anti-Ki-67, Rabbit anti-CD31
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody (e.g., anti-Ki-67 or anti-CD31) at the appropriate dilution and temperature (typically overnight at 4°C).
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the stained sections under a microscope to quantify the percentage of Ki-67 positive cells or the number of CD31 positive vessels.
Western Blot for PDGFR Pathway Proteins
This protocol describes the analysis of protein expression and phosphorylation in the PDGFR signaling pathway.
Materials:
-
Glioblastoma cells or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PDGFR-β, anti-phospho-PDGFR-β, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Prepare protein lysates from cells or tumor tissue.
-
Determine protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Glioblastoma Xenograft Study
Caption: Workflow for a preclinical glioblastoma xenograft study.
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical models of glioblastoma by inhibiting the PDGFR signaling pathway, leading to reduced cell proliferation, and survival, and decreased tumor growth in vivo. The provided data and protocols serve as a valuable resource for researchers investigating novel therapeutic strategies for glioblastoma. Further studies are warranted to explore the full potential of this compound, both as a monotherapy and in combination with other anticancer agents.
References
Application Notes and Protocols for Studying PLX4032-Resistant Melanoma Using Tyrphostin AG1296
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies like PLX4032 (Vemurafenib), a potent inhibitor of the BRAFV600E mutation, is a significant clinical challenge in the treatment of melanoma.[1][2] One of the key mechanisms of this resistance involves the activation of alternative signaling pathways, often driven by receptor tyrosine kinases (RTKs) such as the platelet-derived growth factor receptor (PDGFR).[1][3] Tyrphostin AG1296 has been identified as a selective inhibitor of PDGFR and has shown promise in overcoming PLX4032 resistance in preclinical models of melanoma.[1][4][5]
These application notes provide a comprehensive guide for researchers studying PLX4032-resistant melanoma, with a focus on utilizing this compound as a research tool. Detailed protocols for key in vitro experiments are provided, along with a summary of expected quantitative outcomes based on published data.
Signaling Pathway Overview
Resistance to PLX4032 can emerge through the upregulation and activation of PDGFR, which in turn activates downstream pro-survival and proliferative signaling pathways, such as the PI3K/AKT pathway. This compound acts by directly inhibiting the kinase activity of PDGFR, thereby blocking these downstream signals and restoring sensitivity to BRAF inhibition.
References
- 1. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 2.9. Annexin V-FITC/PI Binding Assay to Analyze Apoptosis [bio-protocol.org]
Tyrphostin AG1296: Application Notes and Protocols for Angiogenesis and Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyrphostin AG1296, a potent tyrosine kinase inhibitor, in angiogenesis and cell migration assays. This document includes detailed protocols, quantitative data, and signaling pathway diagrams to facilitate the design and execution of relevant experiments.
This compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) with a reported IC50 of 0.8 μM.[1] It also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and Fibroblast Growth Factor Receptor (FGFR), albeit at higher concentrations.[2][3][4] Its role in cellular processes like angiogenesis and migration is complex and can be context-dependent, showing both inhibitory and, in some specific conditions, pro-angiogenic effects.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cellular assays.
Table 1: IC50 Values of this compound for Various Kinases
| Target Kinase | IC50 Value | Cell Line/System | Reference |
| PDGFR | 0.3-0.5 µM | Swiss 3T3 cells | [3][4] |
| PDGFR | 0.8 µM | Not Specified | [1] |
| c-Kit | 1.8 µM | Swiss 3T3 cells | [2][3] |
| FGFR | 12.3 µM | Swiss 3T3 cells | [2][3] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Type | Concentration | Observed Effect | Reference |
| Cell Migration (Transwell) | A375R Melanoma Cells | 0.0625, 0.25, 1 µM | Inhibition of cell migration.[5] | [5] |
| Cell Migration (Wound Healing) | A375R Melanoma Cells | 0.0625, 0.25, 1 µM | Inhibition of cell migration.[5] | [5] |
| Cell Migration (Wound Healing) | PAH iPSC-Endothelial Cells | Not specified | Reduced cell migration.[2] | [2] |
| Tube Formation (Angiogenesis) | PAH iPSC-Endothelial Cells | 5 µM, 10 µM | Improved angiogenesis (increased capillary-like tubes).[2] | [2] |
| PDGFR-α and PDGFR-β Phosphorylation | A375R Melanoma Cells | 5 µM, 20 µM | Significant inhibition of phosphorylation.[5] | [5] |
Signaling Pathways
This compound primarily exerts its effects by inhibiting the autophosphorylation of PDGFR upon ligand binding. This blockade of the initial signaling event prevents the activation of downstream pathways crucial for cell proliferation, survival, and migration, such as the PI3K/AKT and RAS/MEK/ERK pathways.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on angiogenesis and cell migration.
In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Fluorescence microscope
Protocol:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension to achieve final concentrations ranging from 0.1 µM to 20 µM. A vehicle control (DMSO) must be included.
-
Gently add 100 µL of the cell suspension containing the desired concentration of this compound to each well of the solidified matrix plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using a phase-contrast microscope.
-
For quantitative analysis, images of the tube network can be captured. The total tube length, number of junctions, and number of loops can be quantified using image analysis software.
-
(Optional) For fluorescent labeling, incubate the cells with Calcein AM for 30 minutes before imaging with a fluorescence microscope.
-
Cell Migration Assay: Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a mechanically created "wound" in a confluent cell monolayer.
Materials:
-
Target cells (e.g., endothelial cells, cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Phase-contrast microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment, capture images of the wound at designated locations in each well (time 0). Mark the locations for consistent imaging over time.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound locations at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
The rate of wound closure can be quantified by measuring the area of the wound at each time point using image analysis software. The percentage of wound closure is calculated as:
-
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
-
-
Conclusion
This compound is a valuable tool for studying the roles of PDGFR and other tyrosine kinases in angiogenesis and cell migration. The provided protocols and data serve as a starting point for researchers to investigate its effects in their specific experimental systems. It is crucial to note the compound's potential for dual effects on angiogenesis, which may depend on the cellular context and the underlying pathology. Careful dose-response studies are recommended to determine the optimal concentration for the desired biological effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify this compound for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 5. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induction by Tyrphostin AG1296
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrphostin AG1296 to induce and assess apoptosis in cancer cell lines. The protocols outlined below are based on established methodologies and offer detailed steps for experimental execution and data analysis.
This compound is a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] By blocking PDGFR signaling, this compound can effectively trigger programmed cell death, or apoptosis, in cancer cells that rely on this pathway for survival and proliferation.[3][4][5] This makes it a valuable tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action
This compound primarily functions by competitively binding to the ATP-binding site within the intracellular domain of PDGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[5] Key pathways affected include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[5][6] Inhibition of these pathways ultimately leads to the activation of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed apoptotic effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A375R | PLX4032-Resistant Melanoma | ~5 | 72 | [3] |
| SK-MEL-5R | PLX4032-Resistant Melanoma | ~5 | 72 | [3] |
| Swiss 3T3 | Mouse Embryonic Fibroblast | 0.3 - 0.5 (PDGFR inhibition) | Not Specified | [1] |
| RH30 | Rhabdomyosarcoma | 5 - 10 | 48 | [7] |
Note: IC50 values can be cell line-dependent and influenced by experimental conditions.[8]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | Percent Apoptotic Cells | Assay Method | Reference |
| A375R | 2.5 - 20 | 48 | Dose-dependent increase in sub-G1 population | Propidium Iodide Staining | [2][3] |
| U87MG | Not Specified | Not Specified | Dose-dependent increase in sub-G1 population | Propidium Iodide Staining | [4] |
| RH30 | 20 | 48 | 18.5% | Annexin V-PE Staining | [5][7] |
| RH30 | 100 | 48 | 75.5% | Annexin V-PE Staining | [7] |
| RH30 | 100 | Not Specified | 75.3% | Hoechst/PI Staining | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its apoptotic effects.
Caption: this compound inhibits PDGFR, leading to the suppression of pro-survival pathways and induction of apoptosis.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[5] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described above.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's protocol.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.[10][11]
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key apoptosis markers include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the cleaved forms of caspases and PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols: Tyrphostin AG1296 in Endothelial Cell Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG1296 is a potent, ATP-competitive tyrosine kinase inhibitor with selectivity for Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] It also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and Fibroblast Growth Factor Receptor (FGFR).[1][3] While initially investigated for its anti-cancer properties due to its role in blocking PDGF-driven cell proliferation, recent studies have unveiled a more complex and potentially beneficial role for AG1296 in the context of endothelial cell (EC) function, particularly in disease models like pulmonary arterial hypertension (PAH).[1][4] In these contexts, AG1296 has been shown to improve EC survival and angiogenesis, not through its canonical targets, but via a non-canonical pathway involving the Bone Morphogenetic Protein Receptor 2 (BMPR2) signaling cascade.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in co-culture models involving endothelial cells. Such models are critical for studying the intricate interplay between endothelial cells and other cell types, such as smooth muscle cells (SMCs) or pericytes, which is fundamental in processes like angiogenesis, vascular remodeling, and disease progression.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| PDGFR | 0.3-0.5 µM | Swiss 3T3 cells | [3] |
| c-Kit | 1.8 µM | Swiss 3T3 cells | [3] |
| FGFR | 12.3 µM | Swiss 3T3 cells | [3] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Effect | Concentration | Cell Model | Reference |
| Improved EC survival (under serum withdrawal) | 5 µM, 10 µM | iPSC-derived ECs from PAH patients | [1] |
| Improved angiogenesis (tube formation) | 5 µM, 10 µM | iPSC-derived ECs from PAH patients | [1] |
| Suppression of SMC proliferation | 10 µM, 20 µM | PA SMCs from PAH patients | [1] |
| Suppression of SMC proliferation (in EC-SMC co-culture) | 2.5 µM | iPSC-EC and PA SMC co-culture | [1] |
| Inhibition of PDGF-dependent DNA synthesis | < 1 µM | Porcine aorta endothelial cells | [2] |
Signaling Pathways
This compound exhibits a dual mechanism of action that is highly relevant in the context of endothelial cell biology and pathology.
Canonical PDGFR Inhibition Pathway
AG1296 acts as a competitive inhibitor at the ATP-binding site of the PDGFR kinase domain. This prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, thereby blocking the downstream signaling cascades that lead to cell proliferation, migration, and survival.
Canonical PDGFR signaling pathway inhibited by this compound.
Non-Canonical BMPR2/CREB Signaling Pathway in Endothelial Cells
In endothelial cells from PAH models, AG1296 has been shown to function through a non-canonical pathway, independent of its inhibitory effects on PDGFR, FGFR, or c-Kit.[1] It enhances BMPR2 signaling, leading to the activation of SMAD1/5 and CREB3/5, which in turn induces the expression of ID1 and other genes that promote EC survival and angiogenesis.[1][4]
Non-canonical BMPR2/CREB signaling activated by this compound.
Experimental Protocols
Protocol 1: Direct Co-Culture of Endothelial Cells and Smooth Muscle Cells
This protocol is designed to assess the effect of this compound on SMC proliferation when in direct contact with endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
Human Aortic Smooth Muscle Cells (HASMCs) or other relevant smooth muscle cells
-
Endothelial Growth Medium (EGM-2)
-
Smooth Muscle Cell Growth Medium (SmGM-2)
-
Basal medium (e.g., DMEM) with 2% FBS
-
This compound (stock solution in DMSO)
-
Cell culture plates (24-well)
-
Cell proliferation assay kit (e.g., BrdU or EdU incorporation assay)
-
Fluorescence microscope
Procedure:
-
Culture HUVECs and HASMCs separately in their respective growth media until they reach 80-90% confluency.
-
Harvest both cell types using trypsin-EDTA and resuspend in basal medium with 2% FBS.
-
Seed HUVECs and HASMCs together in a 1:1 ratio in 24-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere and co-culture for 24 hours.
-
Prepare working solutions of this compound in the co-culture medium at various concentrations (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM). Include a vehicle control (DMSO).
-
Replace the medium in the co-culture wells with the medium containing this compound or vehicle.
-
Incubate for 48-72 hours.
-
Assess SMC proliferation using a BrdU or EdU incorporation assay according to the manufacturer's instructions. Distinguish between ECs and SMCs by immunofluorescent staining for specific markers (e.g., CD31 for ECs and α-SMA for SMCs).
-
Quantify the percentage of proliferating SMCs in each treatment condition using a fluorescence microscope and image analysis software.
Protocol 2: Indirect Co-Culture using Transwell Inserts
This protocol is suitable for investigating the paracrine effects of this compound-treated endothelial cells on smooth muscle cells.
Materials:
-
HUVECs and HASMCs
-
EGM-2 and SmGM-2 media
-
Basal medium with 2% FBS
-
This compound
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Cell proliferation assay kit
Procedure:
-
Seed HUVECs onto the Transwell inserts in EGM-2 medium and allow them to form a confluent monolayer.
-
Seed HASMCs in the bottom chamber of the 24-well plates in SmGM-2 medium.
-
Once the HUVECs are confluent, replace the medium in both the insert and the bottom chamber with basal medium containing 2% FBS.
-
Treat the HUVECs in the Transwell insert with various concentrations of this compound or vehicle.
-
Co-culture for 48-72 hours.
-
Assess the proliferation of the HASMCs in the bottom chamber using a cell proliferation assay.
Protocol 3: Endothelial Tube Formation Assay on Matrigel with Pericyte Co-Culture
This protocol evaluates the effect of this compound on angiogenesis in a more physiologically relevant setting that includes pericytes.
Materials:
-
HUVECs and Primary Human Brain Vascular Pericytes (HBVPs)
-
EGM-2 medium
-
Pericyte Medium
-
Basal medium with 2% FBS
-
This compound
-
Matrigel (growth factor reduced)
-
96-well plates
-
Fluorescently labeled HUVECs (e.g., Calcein-AM staining or pre-labeled with GFP)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and HBVPs and resuspend them in basal medium with 2% FBS.
-
Mix HUVECs and HBVPs at a ratio of 5:1 (HUVEC:HBVP).
-
Seed the cell mixture onto the Matrigel-coated wells.
-
Add this compound at desired concentrations to the wells.
-
Incubate for 6-12 hours to allow for tube formation.
-
If HUVECs are not pre-labeled, stain with Calcein-AM.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow
General workflow for a this compound co-culture experiment.
Conclusion
This compound is a versatile tool for studying vascular biology in co-culture models. Its dual mechanism of action, involving both canonical inhibition of pro-proliferative pathways and non-canonical activation of pro-survival pathways in endothelial cells, makes it a compound of significant interest. The provided protocols offer a starting point for researchers to investigate the nuanced effects of AG1296 on cell-cell interactions within the vascular microenvironment. Careful optimization of cell ratios, drug concentrations, and incubation times will be crucial for obtaining robust and reproducible data.
References
- 1. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify this compound for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify tyrphostin-AG1296 for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tyrphostin AG1296 solubility issues and experimental artifacts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Tyrphostin AG1296, focusing on common solubility challenges and potential experimental artifacts.
Frequently Asked Questions (FAQs)
Solubility and Stock Preparation
Q1: What is the best solvent for this compound and how do I prepare a stock solution?
A: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and has limited solubility in ethanol.[1][2][4] To prepare a stock solution, dissolve the powder in fresh, high-quality DMSO to a concentration of 10 mM.[3] Warming the tube at 37°C for 10 minutes or using an ultrasonic bath can aid in dissolution.[2] Store the resulting stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]
Q2: I'm seeing a precipitate when I add this compound to my cell culture medium. How can I prevent this?
A: Precipitation is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can fall out of solution. This can alter the effective concentration and introduce experimental artifacts.[6]
Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and precipitation.[1]
-
Mixing Technique: Add the stock solution to your medium drop-wise while vortexing or swirling the medium to ensure rapid dispersal. Avoid adding the stock directly to the cell pellet or a small volume of medium.
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in serum-free medium before adding it to your final culture medium.
-
Temperature: Warm the culture medium to 37°C before adding the inhibitor, as temperature shifts can cause salts and other components to precipitate.[6]
-
Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Test for precipitation in both serum-free and serum-containing media to identify potential interactions.
Experimental Design and Artifacts
Q3: What are the known off-target effects of this compound?
A: While this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), it can inhibit other kinases, especially at higher concentrations.[1][2] Its primary targets are PDGFRα and PDGFRβ (IC50 ~0.3-0.8 µM).[1][5] However, it also shows activity against c-Kit (IC50 ~1.8 µM) and Fibroblast Growth Factor Receptor (FGFR) (IC50 ~12.3 µM).[1][4] It is reported to have no activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] When designing experiments, use the lowest effective concentration to maximize selectivity for PDGFR and consider the potential for c-Kit or FGFR inhibition if using concentrations above 2 µM.
Q4: My cells are dying after treatment. How can I differentiate between targeted apoptosis and general cytotoxicity?
A: this compound is known to induce apoptosis and reduce cell viability in various cell lines, which is often the intended therapeutic effect.[5][7][8] However, at high concentrations (e.g., >25 µM), it can cause significant cytotoxicity that may not be specific to PDGFR inhibition.[3][9]
To distinguish between these effects:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for cell growth inhibition.[9] A specific effect should occur within the expected range of PDGFR inhibition (~1-10 µM).[3]
-
Apoptosis Assays: Use methods like Annexin V/Propidium Iodide (PI) staining or Hoechst/PI differential staining to specifically quantify apoptotic versus necrotic cell death.[3][7] this compound has been shown to increase the fraction of cells with subG1 DNA content, a marker of apoptosis.[7]
-
Control Cell Lines: Use control cell lines that do not express PDGFR to determine if the observed cytotoxicity is independent of the intended target.
-
Rescue Experiments: If possible, try to rescue the phenotype by activating a downstream signaling pathway independent of PDGFR to confirm the on-target nature of the effect.
General Usage
Q5: What is the recommended storage and handling for this compound?
A: Proper storage is critical for maintaining the compound's activity.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 4 years).[4][10]
-
Stock Solutions: Aliquot stock solutions (in DMSO) into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Before use, thaw the aliquot quickly and bring it to room temperature.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥6.65 mg/mL (~25 mM) | The most common and recommended solvent.[1][2] |
| DMF | 5 mg/mL (~18.8 mM) | An alternative organic solvent.[10] |
| Ethanol | ≥2.8 mg/mL (~10.5 mM) | Requires sonication to dissolve.[2] |
| Water | Insoluble | Not suitable for making stock solutions.[1][4] |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ Value | Cell Line / System | Reference |
|---|---|---|---|
| PDGFR | 0.3 - 0.5 µM | Swiss 3T3 cells | [1][2] |
| PDGFR | 0.8 µM | In vitro | [5] |
| c-Kit | 1.8 µM | Swiss 3T3 cells | [1][4] |
| FGFR | 12.3 µM | Swiss 3T3 cells | [1][4] |
| EGFR | >100 µM | In vitro |[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM (Molecular Weight: 266.29 g/mol ).
-
Vortex the solution thoroughly. If needed, warm the vial at 37°C for 5-10 minutes or place it in an ultrasonic bath to ensure complete dissolution.[2]
-
Visually inspect the solution to confirm there are no visible particles.
-
Create single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: General Protocol for Cell Treatment
-
Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.[3][11]
-
The next day, replace the medium with fresh, pre-warmed (37°C) culture medium containing the desired final concentration of this compound.
-
To prepare the treatment medium, perform a serial dilution. First, dilute your 10 mM DMSO stock into serum-free medium to create an intermediate, concentrated solution. Then, add a small volume of this intermediate solution to your final culture medium (containing serum, if applicable) to reach the target concentration.
-
Gently swirl the plate to mix. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[3][5][7]
-
Proceed with the downstream assay (e.g., viability assay, western blot, migration assay).
Visual Guides
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytostatic and cytotoxic effects of this compound on RMS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medicine.uky.edu [medicine.uky.edu]
Tyrphostin AG1296 off-target effects on cell signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG1296. The information focuses on potential off-target effects on cell signaling pathways to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I'm observing a greater-than-expected decrease in cell viability or an increase in apoptosis at concentrations that should be selective for PDGFR.
-
Question: My cell viability assays (e.g., MTS, MTT) show significant cell death at a concentration of this compound that I expected to be specific for Platelet-Derived Growth Factor Receptor (PDGFR) inhibition. Why is this happening?
-
Answer: This is a common issue and may be attributable to the off-target effects of this compound. While it is a potent PDGFR inhibitor, it also inhibits other kinases, some of which are involved in cell survival pathways. At certain concentrations, the inhibition of these off-target kinases can contribute to the observed cytotoxicity.
-
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Compare the concentration of AG1296 you are using with its known IC50 values for various kinases (see Table 1). You may be in a range that affects other kinases like c-Kit or FLT3, which can play roles in the viability of certain cell types.[1][2]
-
Perform a Dose-Response Curve: If you haven't already, conduct a detailed dose-response experiment to determine the precise IC50 of AG1296 in your specific cell line. This will help you understand the concentration at which you observe on-target versus potential off-target-driven effects.
-
Use a Structurally Different PDGFR Inhibitor: To confirm that the observed phenotype is not solely due to PDGFR inhibition, consider using a PDGFR inhibitor with a different chemical structure and off-target profile as a control. If this inhibitor does not produce the same level of cytotoxicity at concentrations that effectively inhibit PDGFR, it is likely that the effects of AG1296 are, at least in part, due to off-target activities.
-
Target Engagement Assay: To confirm that AG1296 is engaging PDGFR in your cells at the concentrations used, you can perform a target engagement assay such as a Cellular Thermal Shift Assay (CETSA).[3][4] This can help differentiate between on-target and off-target effects.
-
-
Issue 2: My Western blot shows unexpected changes in the phosphorylation of signaling proteins unrelated to the direct PDGFR pathway.
-
Question: I treated my cells with this compound to inhibit PDGFR, but I'm seeing changes in the phosphorylation of proteins like AKT and ERK. Is this expected?
-
Answer: Yes, this can be an expected consequence of both on-target and off-target effects of this compound.
-
On-Target Effects: PDGFR signaling can activate downstream pathways including the PI3K/AKT and RAS/MAPK (ERK) pathways. Therefore, inhibition of PDGFR would be expected to decrease AKT and ERK phosphorylation.[5][6]
-
Off-Target Effects: this compound is known to inhibit other receptor tyrosine kinases, such as c-Kit and FGFR, which can also signal through the AKT and ERK pathways.[2] Additionally, at higher concentrations, AG1296 may have weak inhibitory effects on other kinases that could indirectly influence these pathways. For example, some studies have shown a slight decrease in total AKT expression and ERK phosphorylation in rhabdomyosarcoma cells treated with AG1296.[5]
-
Troubleshooting Steps:
-
Examine Downstream Targets of Off-Target Kinases: If your cell line expresses known off-targets of AG1296 like c-Kit or FGFR, investigate the phosphorylation status of their specific downstream effectors to see if these pathways are being co-inhibited.
-
Use More Specific Inhibitors: To dissect the contribution of each pathway, use more selective inhibitors for PDGFR, c-Kit, and FGFR as controls in parallel experiments. This will help you attribute the changes in AKT and ERK phosphorylation to the inhibition of a specific receptor.
-
Immunoprecipitation-Kinase Assay: To determine if AG1296 is directly inhibiting other kinases in your cell lysate, you can perform an immunoprecipitation (IP)-kinase assay.[7][8] In this assay, you would immunoprecipitate the suspected off-target kinase and then perform an in vitro kinase assay in the presence and absence of AG1296.
-
-
Issue 3: I am not observing the expected inhibition of PDGFR signaling in my cellular assay.
-
Question: I'm using this compound at the recommended concentration, but I'm not seeing a decrease in the phosphorylation of PDGFR in my Western blot. What could be the issue?
-
Answer: This can be a frustrating problem with several potential causes.
-
Troubleshooting Steps:
-
Compound Integrity and Solubility: Ensure that your this compound is of high purity and has been stored correctly. Prepare fresh stock solutions in an appropriate solvent like DMSO. Poor solubility can lead to a lower effective concentration in your cell culture media.
-
Cellular Uptake and Efflux: The compound may have poor cell permeability in your specific cell line, or it could be actively removed by efflux pumps.
-
Assay Conditions: Ensure that your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins. Also, verify the quality and specificity of your phospho-PDGFR antibody.
-
Basal Pathway Activity: Confirm that the PDGFR pathway is active in your cell line under your experimental conditions. You may need to stimulate the cells with a PDGFR ligand (e.g., PDGF-BB) to induce a robust and measurable level of receptor phosphorylation.
-
Target Engagement: As mentioned previously, a CETSA can be used to verify that AG1296 is binding to PDGFR within your cells.[3][4]
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and several known off-target kinases. This data is crucial for designing experiments and interpreting results.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | Kinase Family | Reference(s) |
| PDGFR | 0.3 - 0.8 | RTK | [1][2] |
| c-Kit | 1.8 | RTK | [2] |
| FGFR | 12.3 | RTK | [2] |
| FLT3 | micromolar range | RTK | [1] |
| EGFR | No activity | RTK | [2] |
| Src | > 10 (approx. 28% inhibition at 10 µM) | TK | [9] |
| Aurora B | > 10 (approx. 85% inhibition at 10 µM) | Serine/Threonine | [9] |
| VEGFR1 | > 10 (approx. 50% inhibition at 10 µM) | RTK | [9] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
1. In Vitro Kinase Assay (Generic Protocol)
This protocol can be adapted to measure the inhibitory activity of this compound against a purified kinase of interest.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, radiometric P32-ATP)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a vehicle control (DMSO).
-
Add the diluted inhibitor or vehicle to the wells of the microplate.
-
Add the purified kinase and substrate to the wells.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
3. Western Blot for Phospho-Protein Analysis
This protocol allows for the detection of changes in the phosphorylation status of specific proteins in response to this compound treatment.
-
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFR, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., GAPDH, β-actin).
-
Mandatory Visualizations
Signaling Pathways
Caption: On- and off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for investigating unexpected off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. IP-Kinase Assay [bio-protocol.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Inhibitor | AG1296 (Tyrphostin) | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Technical Support Center: Optimizing Tyrphostin AG1296 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Tyrphostin AG1296 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the intracellular kinase domain of PDGFR-α and PDGFR-β.[1][3] This binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.[1][4] It has been shown to have no activity towards the Epidermal Growth Factor Receptor (EGFR).[1][4]
Q2: What is the recommended starting concentration range for in vitro studies?
A2: The optimal concentration of this compound is cell-type dependent. However, a general starting range for in vitro studies is between 0.5 µM and 20 µM. For sensitive cell lines, complete inhibition of cell growth can be observed at concentrations as low as 25 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the known off-target effects of this compound?
A3: While this compound is selective for PDGFR, it can inhibit other kinases at higher concentrations. It has been shown to inhibit c-Kit and Fibroblast Growth Factor Receptor (FGFR) with IC50 values of 1.8 µM and 12.3 µM, respectively, in Swiss 3T3 cells.[1][4]
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 6 mg/mL stock solution in DMSO can be prepared.[1] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1] For long-term storage, the stock solution in DMSO can be kept at -80°C for up to six months or at -20°C for up to one month.[4] For in vivo experiments, further dilution in vehicles like corn oil or a mixture of PEG300, Tween80, and water is necessary, and these working solutions should be prepared fresh.[1]
Q5: At what concentrations does this compound induce cytotoxicity?
A5: Cytotoxic effects of this compound are dose-dependent and vary between cell lines. For instance, in rhabdomyosarcoma (RMS) cells, a cytotoxic effect was observed at concentrations higher than 25 µM, with a significant decrease in cell viability at 40 µM and above.[5] In contrast, for normal human fibroblast cells (HS27), a significant cytotoxic effect was only observed at concentrations of 25 µM, 50 µM, and 100 µM.[6] It is crucial to assess cytotoxicity in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed. | - Sub-optimal concentration: The concentration of this compound may be too low for the target cell line. - Cell line insensitivity: The cell line may not be dependent on the PDGFR signaling pathway. - Compound degradation: Improper storage of this compound or the working solution may have led to its degradation. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Confirm the expression and activation of PDGFR in your cell line using techniques like Western Blot or flow cytometry. - Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. |
| High levels of cell death, even at low concentrations. | - High sensitivity of the cell line: Some cell lines are highly sensitive to PDGFR inhibition. - Cytotoxicity of the solvent (DMSO): High concentrations of DMSO can be toxic to cells. | - Lower the concentration range in your dose-response experiments. - Ensure the final concentration of DMSO in the cell culture medium is below a non-toxic level (typically ≤ 0.5%). |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. - Inaccurate pipetting: Errors in diluting the compound can lead to inconsistent concentrations. | - Standardize your cell culture and experimental protocols. Use cells within a specific passage number range. - Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Precipitation of the compound in the culture medium. | - Low solubility: this compound has poor solubility in aqueous solutions. - High concentration: The concentration used may exceed its solubility limit in the medium. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution. - Visually inspect the medium for any precipitation after adding the compound. If precipitation occurs, consider lowering the concentration or using a different solvent system if compatible with your cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| Rhabdomyosarcoma (RMS) | Crystal Violet | IC50 | 6.65 ± 0.44 µM | [5] |
| Rhabdomyosarcoma (RMS) | MTT | IC50 | 7.30 ± 0.26 µM | [5] |
| Swiss 3T3 | Kinase Assay | IC50 (PDGFR) | 0.3 - 0.5 µM | [1][4] |
| Swiss 3T3 | Kinase Assay | IC50 (c-Kit) | 1.8 µM | [1][4] |
| Swiss 3T3 | Kinase Assay | IC50 (FGFR) | 12.3 µM | [1][4] |
| PLX4032-resistant Melanoma (A375R) | Cell Viability | - | Effective range: 0.625 - 20 µM | [2][7] |
| Glioblastoma (U87MG) | Cell Viability | - | Dose-dependent inhibition up to 20 µM | [8] |
| Normal Human Fibroblasts (HS27) | MTS | IC50 | 20.36 ± 0.06 µM | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for PDGFR Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 2 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDGFR and total PDGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-PDGFR signal to the total PDGFR signal.
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 5. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin AG1296 Resistance Mechanisms in Cancer Cells
Welcome to the technical support center for researchers investigating Tyrphostin AG1296. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PDGFR-α and PDGFR-β, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.[1] It has been shown to be effective in cancer cells that have developed resistance to other targeted therapies, such as BRAF inhibitors in melanoma, by targeting the reactivated PDGFR pathway.[3]
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential resistance mechanisms?
While specific acquired resistance mechanisms to this compound are not yet extensively documented in published literature, resistance to tyrosine kinase inhibitors (TKIs) like AG1296 can theoretically develop through several mechanisms observed with other TKIs:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the PDGFR blockade.[4][5] This can include the upregulation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF-1R, which can then activate downstream pathways like PI3K/AKT/mTOR or RAS/RAF/MEK/ERK to promote cell survival and proliferation.[4][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[7][8][9]
-
Target Alteration: Although not yet reported for AG1296, mutations in the PDGFR kinase domain could potentially alter the drug-binding site, preventing effective inhibition. This is a common resistance mechanism for other TKIs.[10]
-
Phenotypic Changes: Cancer cells might undergo epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance and increased migratory capacity.
Q3: Are there any known synergistic drug combinations with this compound to overcome resistance?
Studies have shown an additive or synergistic effect when this compound is combined with other targeted therapies. For instance, in PLX4032-resistant melanoma, combining AG1296 with the BRAF inhibitor PLX4032 showed an additive effect in reducing cell viability.[3] This suggests that a dual blockade of both the primary target and the resistance pathway can be an effective strategy.
Troubleshooting Guides
Issue 1: Gradual decrease in this compound efficacy in long-term cell culture.
Potential Cause: Development of acquired resistance in the cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of AG1296 in the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate Bypass Pathways:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells compared to the parental line. This can identify potential bypass signaling pathways.
-
Western Blot Analysis: Based on the RTK array results, perform western blots to confirm the increased phosphorylation of specific RTKs (e.g., p-EGFR, p-MET) and their downstream effectors (e.g., p-AKT, p-ERK).
-
-
Assess Drug Efflux:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of common drug efflux pump genes (e.g., ABCB1 (MDR1), ABCC1, ABCG2) in resistant and parental cells.
-
Flow Cytometry-based Efflux Assay: Use a fluorescent substrate of efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to functionally assess efflux pump activity. Increased efflux in resistant cells will result in lower intracellular fluorescence.
-
-
Sequence the Target:
-
Sanger Sequencing: Isolate genomic DNA from both resistant and parental cells and sequence the kinase domain of PDGFRA and PDGFRB to identify any potential mutations that may interfere with AG1296 binding.
-
Issue 2: High variability in experimental results with this compound.
Potential Cause: Experimental inconsistencies or instability of the compound.
Troubleshooting Steps:
-
Compound Handling and Storage:
-
Ensure this compound is stored as recommended by the manufacturer (typically at -20°C).
-
Prepare fresh stock solutions in DMSO and aliquot to avoid repeated freeze-thaw cycles.
-
When diluting in culture media, ensure thorough mixing and use the solution promptly.
-
-
Cell Culture Conditions:
-
Maintain consistent cell densities and passage numbers for all experiments.
-
Regularly test for mycoplasma contamination, as this can affect cell signaling and drug response.
-
-
Assay Conditions:
-
Optimize seeding density to ensure cells are in the exponential growth phase during treatment.
-
Ensure consistent incubation times and conditions (temperature, CO2 levels).
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | AG1296 IC50 (µM) | Reference |
| A375 | Melanoma | PLX4032-sensitive | ~5 | [3] |
| A375R | Melanoma | PLX4032-resistant | ~5 | [3] |
| SK-MEL-5 | Melanoma | PLX4032-sensitive | ~7 | [3] |
| SK-MEL-5R | Melanoma | PLX4032-resistant | ~7 | [3] |
| RMS cells | Rhabdomyosarcoma | Not specified | 7.76 ± 0.35 | [11] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or CellTiter-Glo assay kit
Methodology:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells, replacing the medium with fresh AG1296-containing medium every 2-3 days.
-
Dose Escalation: Once the cells resume a normal proliferation rate (indicative of adaptation), increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of adaptation followed by dose escalation. This process can take several months.
-
Establish Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of AG1296 (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Resistant Clones: Expand the clones and confirm their resistance by performing a dose-response assay and comparing their IC50 values to the parental cell line. Resistant clones should be maintained in a medium containing a maintenance concentration of AG1296.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol outlines the general steps for using a phospho-RTK array to identify activated bypass signaling pathways in AG1296-resistant cells.
Materials:
-
Parental and AG1296-resistant cancer cell lines
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Phospho-RTK array kit (follow the manufacturer's instructions)
-
Chemiluminescence detection reagents and imaging system
Methodology:
-
Cell Lysis: Grow parental and resistant cells to 70-80% confluency. Lyse the cells using the lysis buffer provided in the kit, supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Array Incubation: Incubate the array membranes with equal amounts of protein lysate from the parental and resistant cells as per the manufacturer's protocol. This allows the phosphorylated RTKs in the lysate to bind to the corresponding capture antibodies on the membrane.
-
Detection: Wash the membranes and incubate with the provided detection antibody cocktail (usually a mix of biotinylated anti-phospho-tyrosine antibodies).
-
Signal Development: Add streptavidin-HRP and chemiluminescent reagents.
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Compare the signal intensities of the spots on the array for the resistant cells to those of the parental cells. An increase in signal for a particular RTK suggests its activation in the resistant cells.
Visualizations
Caption: this compound inhibits PDGFR signaling.
Caption: Activation of bypass pathways can confer resistance to AG1296.
Caption: Workflow for investigating AG1296 resistance mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role played by drug efflux pumps in bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Tyrphostin AG1296
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tyrphostin AG1296. The information is designed to help address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PDGFR and preventing the autophosphorylation of the receptor.[2][4] This action blocks the downstream signaling cascade that promotes cell proliferation, migration, and survival.[5][6] this compound has been shown to inhibit both PDGFR-α and PDGFR-β.[1][7]
Q2: What are the known off-target effects of this compound?
While highly selective for PDGFR, this compound can inhibit other kinases at higher concentrations. It has been shown to inhibit the Fibroblast Growth Factor Receptor (FGFR) and c-Kit with IC50 values of 12.3 µM and 1.8 µM, respectively, in Swiss 3T3 cells.[7][8] It is also a potent inhibitor of FLT3 in the micromolar range.[3] However, it shows no significant activity against the Epidermal Growth Factor Receptor (EGFR).[2][8]
Q3: What is the recommended solvent and storage procedure for this compound?
This compound is soluble in DMSO at concentrations of 6 mg/mL (22.53 mM) or higher.[2][7] It is insoluble in water and ethanol.[7] For long-term storage, the powdered compound should be stored at -20°C for up to 3 years.[3] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Solubility Issues: this compound has poor aqueous solubility. Ensure the compound is fully dissolved in fresh, high-quality DMSO before further dilution in cell culture media. Using DMSO that has absorbed moisture can significantly reduce solubility.[7] Precipitation of the compound in your media will lead to a lower effective concentration and thus, variable results.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound. This can be due to differences in PDGFR expression and dependency, or the activation of alternative survival pathways. For example, IC50 values can range from 0.3-0.8 µM in sensitive cancer cell lines to over 20 µM in normal fibroblast cells.[3][4][6]
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value. Standardize these parameters across all experiments to ensure reproducibility.
-
Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles) can lead to degradation of the compound. Ensure you are using properly stored aliquots.
Q2: My this compound solution appears cloudy or precipitated after dilution in cell culture medium. What should I do?
This is a common issue due to the compound's low aqueous solubility. Here are some troubleshooting steps:
-
Use Fresh DMSO: Ensure your DMSO is anhydrous, as moisture can cause precipitation.[7]
-
Warm the Solution: Gently warming the stock solution to 37°C and vortexing may help in fully dissolving the compound before dilution.[2]
-
Two-Step Dilution: First, dilute the DMSO stock solution in a small volume of serum-free media, vortex gently, and then add this to your final volume of media.
-
Avoid High Concentrations: If possible, avoid using final concentrations that are close to the solubility limit of the compound in your experimental media.
Q3: I am not observing the expected level of PDGFR phosphorylation inhibition. What are the possible reasons?
-
Insufficient Compound Concentration: Verify the concentration of your this compound stock solution and ensure the final concentration in your assay is sufficient to inhibit PDGFR. Effective concentrations for inhibiting PDGFR phosphorylation in cells are typically in the range of 5-20 µM.[1][3]
-
Short Incubation Time: The incubation time with the inhibitor prior to cell lysis may be too short. A pre-incubation time of at least 2 hours is often used.[1][3]
-
Ligand Stimulation: Ensure you are stimulating the cells with PDGF to induce receptor phosphorylation. Without ligand stimulation, the baseline phosphorylation level may be too low to observe a significant inhibitory effect.
-
Antibody Quality: The quality of the phospho-PDGFR antibody used for Western blotting is critical. Ensure the antibody is specific and used at the recommended dilution.
Q4: I am observing significant cytotoxicity in my control (non-cancerous) cell line. How can I mitigate this?
While this compound is more potent against PDGFR-driven cancer cells, it can affect normal cells, especially at higher concentrations.[4][6]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits the target cancer cells while minimizing toxicity to the control cells. The IC50 for normal human fibroblasts has been reported to be around 20.36 µM, which is significantly higher than for many cancer cell lines.[4][6]
-
Reduce Incubation Time: Shorter incubation times may be sufficient to achieve the desired inhibitory effect on PDGFR signaling without causing widespread cell death.
-
Check for Off-Target Effects: At higher concentrations, off-target effects on kinases like c-Kit and FGFR could contribute to cytotoxicity.[7][8] If your control cells express high levels of these kinases, they may be more susceptible.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Kinases and Cell Lines
| Target | IC50 Value (µM) | Cell Line/System | Reference |
| PDGFR | 0.3 - 0.5 | Swiss 3T3 cells | [7][8] |
| PDGFR | 0.8 | In vitro | [3] |
| c-Kit | 1.8 | Swiss 3T3 cells | [7][8] |
| FGFR | 12.3 | Swiss 3T3 cells | [7][8] |
| Rhabdomyosarcoma (RMS) Cells | 6.65 - 7.76 | RMS cell line | [1][9] |
| PLX4032-resistant Melanoma Cells | 0.625 - 20 (Dose-dependent viability suppression) | A375R, SK-MEL-5R | [10] |
| Normal Human Fibroblasts (HS27) | 20.36 | HS27 cell line | [4][6] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from studies on melanoma and rhabdomyosarcoma cells.[1][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1][10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The results are typically expressed as a percentage of the vehicle-treated control.
2. Western Blot for PDGFR Phosphorylation
This protocol is based on the methodology used to assess PDGFR inhibition in A375R melanoma cells.[10]
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 µM and 20 µM) for 2 hours.[10]
-
Ligand Stimulation: Stimulate the cells with PDGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-PDGFR, total PDGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. selleckchem.com [selleckchem.com]
- 8. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 9. Cytostatic and cytotoxic effects of this compound on RMS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Tyrphostin AG1296 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG1296 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, with an IC50 of 0.8 μM.[1] It functions as an ATP-competitive inhibitor, binding to the PDGFR and causing a conformational change at the ATP-binding site.[2] This action blocks the ligand-induced autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[2][3]
Q2: What are the known molecular targets of this compound?
A2: The primary targets are the PDGFR-α and PDGFR-β.[1] However, it also inhibits the related stem cell factor receptor (c-Kit) and FMS-like tyrosine kinase 3 (FLT3) in the micromolar range.[1] It is highly selective, showing no effect on the Epidermal Growth Factor (EGF) receptor, even at concentrations up to 100 μM.[2]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in Dimethylsulfoxide (DMSO) at concentrations greater than 6.7 mg/mL.[2] For experimental use, stock solutions are typically prepared by dissolving the compound in DMSO to a final concentration of 10 mM.[4] These stock solutions should be stored at –20°C for long-term stability.[2][4] For administration, the DMSO stock is further diluted in an appropriate vehicle.
Q4: What is a typical dose range and administration route for in vivo studies?
A4: Based on published studies in mouse models, effective and well-tolerated doses typically range from 2 mg/kg to 80 mg/kg, administered via intraperitoneal (i.p.) injection.[1][5] The optimal dose and frequency depend on the specific animal model and therapeutic indication. For instance, doses of 40 and 80 mg/kg administered daily have been used to suppress tumor growth, while 2 mg/kg every other day was effective in an atherosclerosis model.[1][5]
Q5: What is the reported toxicity profile of this compound in animal models?
A5: In multiple studies involving mice, this compound has been reported to be well-tolerated.[5][6] At doses up to 80 mg/kg administered daily via i.p. injection for two weeks, mice showed no significant signs of overt toxicity or weight loss.[5][6][7] It has also been shown to have low toxicity to normal human fibroblast cells in vitro, with cytotoxic effects only observed at high concentrations (≥25 µM).[8]
Troubleshooting Guides
Q6: I am observing weight loss and other signs of distress in my animals after administration. What should I do?
A6:
-
Confirm Dosing and Formulation: Double-check all calculations for dosing. Ensure the vehicle is appropriate and well-tolerated. High concentrations of DMSO can be toxic; ensure the final concentration of DMSO in the injected volume is minimized (typically <10%).
-
Monitor Animal Health: Implement a daily health monitoring schedule, recording body weight, food and water intake, and clinical signs of distress. According to ethical guidelines, establish clear humane endpoints for the study.
-
Conduct a Dose-Response Pilot Study: If you are using a new animal model or a dose at the higher end of the reported range, it is crucial to first conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific experimental context.
-
Review Administration Technique: Ensure proper intraperitoneal injection technique to avoid accidental injection into organs, which can cause significant distress and adverse effects.
Q7: The compound is precipitating out of my aqueous vehicle upon dilution from the DMSO stock. How can I prevent this?
A7:
-
Optimize Vehicle Composition: this compound has poor aqueous solubility. To improve solubility for injection, consider using a co-solvent system. A common practice is to dilute the DMSO stock in a vehicle such as saline, but this can cause precipitation. Formulations containing excipients like PEG300, Tween 80, or Solutol HS 15 may be necessary.
-
Warm the Solution: Gently warming the vehicle to 37°C before and after adding the DMSO stock can help keep the compound in solution. You may also briefly use an ultrasonic bath.[2]
-
Prepare Fresh Formulations: Prepare the injection solution immediately before use to minimize the time for precipitation to occur. Do not store diluted aqueous solutions.
-
Increase Injection Volume: If permissible for the animal size, slightly increasing the total injection volume (while adhering to IACUC guidelines) can lower the final concentration of the compound, potentially preventing precipitation.
Q8: I am not observing the expected therapeutic effect in my animal model. What are potential reasons?
A8:
-
Insufficient Dose or Bioavailability: The dose may be too low for your specific model. The route of administration (i.p.) may result in variable absorption. Consider performing a dose-escalation study to find the optimal therapeutic dose.
-
Target Pathway Independence: The disease model may not be driven by the PDGFR signaling pathway. Confirm that PDGFR is activated or overexpressed in your model by techniques such as Western blot or immunohistochemistry before starting a large-scale efficacy study.
-
Compound Stability: Ensure the compound has been stored correctly and that the formulation is stable. Degradation of the compound can lead to a loss of activity.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in the specific animal strain being used. While detailed pharmacokinetic data is not widely published, this is a potential factor in a lack of efficacy.
Q9: I'm observing an unexpected phenotype. Could this be due to off-target effects?
A9: Yes, this is possible. While this compound is selective for PDGFR, it is also known to inhibit c-Kit and FLT3.[1] An unexpected phenotype could be related to the inhibition of these other tyrosine kinases. To investigate this:
-
Review the Literature: Determine if the observed phenotype is consistent with the known functions of c-Kit or FLT3.
-
Use Control Inhibitors: If possible, include control groups treated with highly specific inhibitors for c-Kit or FLT3 to see if they replicate the unexpected phenotype.
-
Analyze Downstream Signaling: After treatment, analyze tissues for inhibition of not only PDGFR phosphorylation but also c-Kit and FLT3 signaling to confirm target engagement and investigate off-target activity.
Data Presentation
Table 1: Summary of In Vivo Dosing and Observations for this compound
| Animal Model | Dosage | Administration Route & Frequency | Key Observations | Citation |
| Nude Mice (A375R Melanoma Xenograft) | 40 mg/kg | i.p. daily for 2 weeks | Intermediate tumor growth suppression | [1][5] |
| Nude Mice (A375R Melanoma Xenograft) | 80 mg/kg | i.p. daily for 2 weeks | Significant inhibition of tumor growth; well-tolerated with no weight loss | [1][5][6] |
| Mice (Atherosclerosis Model) | 2 mg/kg | i.p. every other day for 3 weeks | Inhibited atherosclerotic plaque progression; well-tolerated | [1] |
| Mice (Glioblastoma Xenograft) | Not Specified | Not Specified | Suppressed tumor growth; no significant signs of toxicity or weight loss | [7] |
Table 2: Summary of In Vitro IC50 Values for this compound
| Target/Cell Line | IC50 Value | Assay Type | Citation |
| PDGFR | 0.8 µM | Kinase Assay | [1] |
| Rhabdomyosarcoma (RMS) Cells | 7.76 ± 0.35 µM | Proliferation Assay | [4] |
| Rhabdomyosarcoma (RMS) Cells | 6.65 - 7.30 µM | Proliferation Assay | [9][10] |
| Swiss 3T3 Cells (PDGF-induced growth) | 3.2 µM | Cell Growth Assay | [2] |
| Human Fibroblast (Hs27) Cells | 20.36 ± 0.06 µM | Viability Assay | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Sterile Dimethylsulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure for Stock Solution (10 mM):
-
Under sterile conditions, dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Procedure for Injection Solution (Example: 40 mg/kg dose for a 25g mouse):
-
Dose Calculation:
-
Dose = 40 mg/kg
-
Mouse weight = 0.025 kg
-
Total required dose = 40 mg/kg * 0.025 kg = 1 mg
-
-
Volume Calculation (assuming a 10 mM stock and 200 µL injection volume):
-
Molecular Weight of AG1296: ~331.37 g/mol
-
Stock concentration: 10 mM = 10 mmol/L = 3.31 mg/mL
-
Volume of stock needed = 1 mg / 3.31 mg/mL = 0.302 mL = 302 µL
-
This volume is too high for a single injection. The formulation must be adjusted. A more concentrated stock or a different vehicle is needed.
-
-
Revised Procedure with a More Concentrated Stock (e.g., 50 mg/mL in DMSO):
-
Volume of stock needed = 1 mg / 50 mg/mL = 0.02 mL = 20 µL
-
Final injection volume = 200 µL (or 100 µL)
-
Volume of vehicle (saline) needed = 200 µL - 20 µL = 180 µL
-
-
Preparation:
-
On the day of injection, thaw one aliquot of the DMSO stock solution.
-
In a sterile tube, add 180 µL of sterile saline.
-
While vortexing the saline, slowly add the 20 µL of DMSO stock solution to prevent precipitation.
-
Visually inspect the solution for any precipitation. If clear, draw into a syringe for immediate i.p. injection. The final DMSO concentration in this example is 10%.
-
-
Protocol 2: General Protocol for an In Vivo Efficacy and Toxicity Study in a Mouse Xenograft Model
-
Animal Acclimatization: House animals (e.g., Nude mice, 6-8 weeks old) for at least one week under standard conditions before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 3 x 10⁶ A375R cells) into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~50 mm³).[5] Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize mice into control and treatment groups (n=6-10 per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO in saline) on the same schedule as the treatment groups.
-
Treatment Groups: Administer this compound at the desired doses (e.g., 40 mg/kg and 80 mg/kg) via intraperitoneal injection daily.[5]
-
-
Monitoring:
-
Study Termination and Endpoint Analysis:
-
Continue the study for the planned duration (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise tumors and weigh them.
-
Collect tumors and major organs (liver, kidney, spleen) for further analysis (e.g., histopathology, Western blot for target inhibition, or apoptosis assays like TUNEL).[5]
-
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo AG1296 efficacy and toxicity study.
Caption: Troubleshooting flowchart for unexpected toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Cytostatic and cytotoxic effects of this compound on RMS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytostatic and cytotoxic effects of this compound on RMS cells [termedia.pl]
Technical Support Center: Tyrphostin AG1296 & Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyrphostin AG1296 in fluorescence-based assays. This compound is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase and is widely used in cell signaling research.[1][2][3] However, like many small molecules with aromatic structures, it has the potential to interfere with fluorescence measurements. This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the PDGFR family of receptor tyrosine kinases.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing autophosphorylation, a critical step in signal transduction.[1][4] By inhibiting PDGFR, this compound can block downstream signaling pathways involved in cell proliferation, migration, and survival.[5][6]
Q2: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Q3: What types of fluorescence-based assays are most likely to be affected by this compound?
Assays that utilize fluorophores with excitation and emission spectra in the blue-green range (approximately 350-550 nm) are most susceptible to interference.[7] This includes common assays such as:
-
Apoptosis assays: using Annexin V-FITC or other green fluorescent probes.[8]
-
Cell proliferation assays: employing fluorescent reporters like GFP or using dyes that bind to nucleic acids.
-
Immunofluorescence microscopy: with secondary antibodies conjugated to fluorophores like FITC or Alexa Fluor 488.
-
Flow cytometry: analyzing cells labeled with green fluorescent markers.[9]
Q4: How can I determine if this compound is interfering with my assay?
The most direct way is to run proper controls. A "compound-only" control, where you measure the fluorescence of this compound in your assay buffer at the concentration you are using, is essential. Additionally, an "unstained cells + compound" control will reveal if the compound's fluorescence is significant in a cellular context.
Troubleshooting Guides
Guide 1: High Background Fluorescence
Problem: You observe an unusually high and/or variable background signal in your fluorescence measurements when using this compound.
Potential Cause: Autofluorescence from this compound itself.
Solutions:
-
Run Control Experiments:
-
Compound-Only Control: Measure the fluorescence of this compound in your assay medium at the working concentration.
-
Vehicle-Only Control: Measure the fluorescence of your vehicle (e.g., DMSO) in the assay medium.
-
Unstained Cells + Compound Control: Treat unstained cells with this compound to assess its fluorescence within the cellular environment.
-
-
Optimize Assay Conditions:
-
Reduce Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize its fluorescent contribution.
-
Change Fluorophore: Switch to a fluorophore with excitation and emission spectra in the red or far-red region (e.g., Alexa Fluor 647, Cy5), as autofluorescence from small molecules is less common at longer wavelengths.[5]
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the fluorescence signal of your probe from the background fluorescence of this compound.
-
Guide 2: Inconsistent or Unexpected Results in Cell Viability/Apoptosis Assays
Problem: You are getting conflicting results between different viability assays (e.g., MTT vs. a fluorescence-based assay) or unexpected results in your apoptosis assay when using this compound.
Potential Cause: Interference of this compound with the fluorescent dyes used in the assay.
Solutions:
-
Validate with an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method. For example, if you are using a fluorescent viability dye, compare the results with a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
-
Careful Selection of Apoptosis Probes: When performing apoptosis assays, consider the following:
-
If using Annexin V-FITC, be aware of potential spectral overlap. Consider using an Annexin V conjugate with a red-shifted fluorophore (e.g., Annexin V-PE or -APC).
-
For nuclear morphology, Hoechst 33342 is a good choice as its blue fluorescence is less likely to be affected by the green autofluorescence of some compounds.[9]
-
Data Presentation
Table 1: Commonly Used Fluorophores and Potential for Interference by this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Potential for Interference | Recommended Action |
| FITC | 495 | 519 | High | Consider red-shifted alternatives. |
| GFP | 488 | 509 | High | Consider RFP or perform stringent controls. |
| Alexa Fluor 488 | 495 | 519 | High | Consider red-shifted alternatives. |
| Propidium Iodide (PI) | 535 | 617 | Moderate | Monitor for spectral bleed-through. |
| Hoechst 33342 | 350 | 461 | Low to Moderate | Generally a good choice for nuclear staining. |
| DAPI | 358 | 461 | Low to Moderate | Similar to Hoechst. |
| Alexa Fluor 594 | 590 | 617 | Low | Good alternative for red channel imaging. |
| Alexa Fluor 647 | 650 | 668 | Very Low | Recommended for minimizing interference. |
| Cy5 | 649 | 670 | Very Low | Recommended for minimizing interference. |
Experimental Protocols
Protocol 1: Control Experiment to Test for this compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in your complete cell culture medium to cover the range of concentrations you plan to use in your experiments.
-
Add the diluted this compound solutions to the wells of a microplate.
-
Include a "medium-only" control and a "vehicle-only" control.
-
Read the fluorescence of the plate using the same filter set (excitation and emission wavelengths) that you will use for your experimental fluorophore.
-
Analyze the data to determine if this compound exhibits significant fluorescence at your experimental concentrations.
Protocol 2: Annexin V-FITC Apoptosis Assay with this compound
-
Seed your cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls for apoptosis.
-
Prepare the following control samples:
-
Unstained, untreated cells.
-
Unstained, this compound-treated cells.
-
Cells stained with Annexin V-FITC only.
-
Cells stained with Propidium Iodide (PI) only.
-
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the appropriate samples according to the manufacturer's protocol.[8]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry or fluorescence microscopy. When analyzing the data, use the unstained controls to set the baseline fluorescence and the single-stained controls for compensation. Pay close attention to the fluorescence intensity of the "Unstained, this compound-treated cells" to gauge the level of autofluorescence.
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for fluorescence assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. static.igem.org [static.igem.org]
- 9. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Tyrphostin AG1296 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Tyrphostin AG1296.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, with an IC50 value typically in the range of 0.3-0.8 μM[1][2][3]. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptor[3][4]. This action prevents the autophosphorylation of the receptor upon binding of its ligand (PDGF), thereby blocking the initiation of downstream signaling cascades[3][4]. Consequently, it inhibits cellular processes such as proliferation, migration, and survival that are dependent on PDGFR signaling[5][6][7][8]. While highly selective for PDGFR, at higher concentrations, it can also inhibit other kinases like c-Kit and FGFR[1][3].
Q2: What are the known solubility limits for this compound?
This compound is characterized by its poor solubility in aqueous solutions and ethanol, but it is soluble in organic solvents like Dimethyl sulfoxide (DMSO)[1][3]. It is critical to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the compound's solubility[1][2]. For best results, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution[4][9].
Summary of this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 6 - 33.33 | 22.5 - 125.16 | Use of fresh, anhydrous DMSO is recommended; sonication may be required[1][2][3][4]. |
| Ethanol | < 1 (effectively insoluble) | - | May be soluble at ≥2.8 mg/mL with sonication, but generally not recommended as a primary solvent[3][4]. |
| Water | Insoluble (< 1 mg/mL) | - | The compound will not dissolve directly in aqueous buffers[1][3]. |
Q3: How should I prepare a stock solution of this compound?
The recommended method is to prepare a high-concentration stock solution in 100% anhydrous DMSO. This stock can then be serially diluted to an intermediate concentration before final dilution into your aqueous experimental medium.
-
Storage of Stock Solutions: Once prepared, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture[1][2]. Store these aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage[2].
Q4: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation upon dilution into aqueous buffers (like cell culture media) is the most common issue. This occurs because the final concentration of DMSO is too low to keep the hydrophobic this compound in solution. The compound "crashes out" as it is exposed to the aqueous environment. Other factors that can cause precipitation in media include temperature shifts and interactions with salts or proteins in the medium.
Troubleshooting Guide
Problem: Precipitate forms immediately upon diluting the stock solution into my aqueous buffer or cell culture medium.
This is a classic solubility issue. The key is to maintain a sufficient final concentration of the organic solvent (DMSO) while minimizing its potential for cytotoxicity.
| Recommended Solution | Detailed Steps & Considerations |
| 1. Check Final DMSO Concentration | The final concentration of DMSO in your cell culture should generally not exceed 0.5%, with many cell lines tolerating up to 1%. Ensure your dilution scheme does not fall below the necessary solvent threshold. A final DMSO concentration of 0.1% is a common target. |
| 2. Use a Serial Dilution Approach | Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 20 mM DMSO stock into a smaller volume of pre-warmed (37°C) medium first, mix thoroughly, and then add this intermediate dilution to your final culture volume. |
| 3. Pre-warm the Aqueous Medium | Adding the cold stock solution to a cold aqueous buffer can induce precipitation. Ensure your cell culture medium or buffer is warmed to 37°C before adding the inhibitor[9]. |
| 4. Increase Mixing Efficiency | When adding the stock solution, vortex or pipette the medium vigorously to ensure rapid and uniform dispersion of the compound. This minimizes the formation of localized high concentrations that can initiate precipitation. |
Problem: The compound appears to dissolve initially but precipitates over time (e.g., after hours in an incubator).
This suggests that while the initial solubilization was successful, the compound is not stable in the aqueous environment under your experimental conditions.
| Recommended Solution | Detailed Steps & Considerations |
| 1. Reduce Final AG1296 Concentration | The working concentration of AG1296 may be too high for sustained solubility. Try reducing the final concentration. For many cell-based assays, effective concentrations are in the range of 0.5 µM to 20 µM[2][6][8]. |
| 2. Assess Media Components | High concentrations of salts or proteins in some specialized media can reduce the solubility of small molecules. If possible, test the solubility in a simpler buffer (like PBS) to see if the medium is the issue. |
| 3. Prepare Fresh Solutions | Prepare the final working solution immediately before use. Do not store the inhibitor diluted in an aqueous buffer for extended periods. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 266.29 g/mol )[1].
-
Anhydrous, sterile-filtered DMSO.
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 20 mM stock, weigh out 5.33 mg.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
To aid dissolution, warm the tube to 37°C for 10 minutes and vortex thoroughly[4][9]. If crystals persist, place the tube in an ultrasonic bath for short intervals until the solution is clear[2][4].
-
Once fully dissolved, create small-volume, single-use aliquots (e.g., 20 µL) in sterile tubes.
-
Store aliquots at -80°C for up to 6 months[2].
-
Protocol 2: Diluting this compound into Aqueous Cell Culture Medium (Example for 10 µM Final Concentration)
-
Materials:
-
20 mM this compound stock solution in DMSO.
-
Pre-warmed (37°C) complete cell culture medium.
-
-
Procedure (for 10 mL final volume):
-
Thaw one aliquot of the 20 mM stock solution.
-
Calculate the volume of stock needed: (10 µM * 10 mL) / 20,000 µM = 0.005 mL or 5 µL.
-
The final DMSO concentration will be (5 µL / 10,000 µL) * 100% = 0.05%. This is well-tolerated by most cell lines.
-
Add 5 µL of the 20 mM stock solution directly to the 10 mL of pre-warmed medium.
-
Immediately cap the tube/flask and mix thoroughly by inverting or vortexing gently. Do not allow the concentrated DMSO to sit in one spot.
-
Use the final working solution immediately for your experiment.
-
Visualized Guides
Signaling Pathway Inhibition by this compound
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 4. apexbt.com [apexbt.com]
- 5. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
Tyrphostin AG1296 potential for non-specific binding in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for non-specific binding of Tyrphostin AG1296 in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] It is widely used in research to study the roles of PDGFR signaling in various cellular processes, including proliferation, migration, and angiogenesis.
Q2: What are the known off-target effects of this compound?
While this compound is selective for PDGFR, it has been shown to inhibit other kinases, typically at higher concentrations. It is crucial to be aware of these off-target effects when interpreting experimental results. Known off-targets include c-Kit, Fibroblast Growth Factor Receptor (FGFR), and FMS-like tyrosine kinase 3 (FLT3).[2][3]
Q3: What is non-specific binding and how can it affect my assay results?
Non-specific binding in the context of biochemical assays refers to the interaction of a compound with components of the assay system other than its intended target. This can include binding to plasticware, other proteins in the assay buffer (like BSA), or even forming aggregates that interfere with the assay readout.[4] Such interactions can lead to false-positive or false-negative results, making it difficult to accurately determine the true potency and efficacy of the compound against the target of interest.
Q4: What are the signs that this compound might be causing non-specific effects in my assay?
Several indicators may suggest non-specific binding or interference by this compound:
-
High background signal: An unusually high signal in control wells lacking the target enzyme or substrate.
-
Poorly reproducible results: High variability between replicate wells.
-
A steep dose-response curve: A very sharp drop in signal over a narrow concentration range can sometimes be indicative of compound aggregation.
-
Discrepancy between biochemical and cellular activity: Potent inhibition in a biochemical assay that doesn't translate to the expected cellular phenotype could suggest non-specific assay effects or poor cell permeability.[5]
-
Time-dependent inhibition: Inhibition that increases with pre-incubation time may suggest compound aggregation or covalent modification, which are forms of non-specific interaction.
Quantitative Data: Kinase Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets. This data is essential for designing experiments and interpreting results, particularly when working with cell models where multiple kinases are active.
| Target | IC50 (µM) | Cell Line/Assay Conditions |
| PDGFR | 0.3 - 0.5 | Swiss 3T3 cells |
| c-Kit | 1.8 | Swiss 3T3 cells |
| FGFR | 12.3 | Swiss 3T3 cells |
| FLT3 | In the micromolar range | Not specified |
| Protein Kinase D1 (PKD1) | >10% inhibition at 1 µM, <30% inhibition at 10 µM | EMD Millipore KinaseProfiler™ screen |
Data compiled from multiple sources.[1][2][3][6]
Troubleshooting Guides
Issue 1: High Background or Suspected False Positives in a Kinase Assay
If you observe a high background signal or suspect that the inhibitory activity of this compound is not due to specific binding to your target kinase, consider the following troubleshooting steps.
Experimental Workflow for Investigating Non-Specific Inhibition
Caption: Troubleshooting workflow for non-specific inhibition.
Detailed Methodologies:
-
Protocol 1: "No-Enzyme" Control
-
Objective: To determine if this compound interferes with the assay signal in the absence of the target kinase.
-
Procedure:
-
Prepare your standard kinase assay reaction mixture, but replace the kinase with the assay buffer.
-
Add this compound at the same concentrations used in your experimental wells.
-
Incubate under the same conditions as your main experiment.
-
Measure the signal.
-
-
Interpretation: If a significant signal is detected that correlates with the concentration of this compound, it suggests direct interference with the detection method (e.g., autofluorescence or quenching).
-
-
Protocol 2: Detergent-Based Assay for Aggregation
-
Objective: To assess if the observed inhibition is due to the formation of compound aggregates.
-
Procedure:
-
Interpretation: A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the inhibition may be, at least in part, due to aggregation. Aggregates are often disrupted by detergents, reducing their non-specific inhibitory effects.[8]
-
Issue 2: Compound Interference in Fluorescence-Based Assays
Fluorescence-based assays are particularly susceptible to interference from small molecules. This compound may exhibit autofluorescence or quenching properties that can confound results.
Signaling Pathway of a Generic Fluorescence Polarization Kinase Assay
Caption: Generic fluorescence polarization kinase assay workflow.
Detailed Methodologies:
-
Protocol 3: Assessing Autofluorescence
-
Objective: To measure the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the compound dilutions to wells.
-
Measure the fluorescence using the same filter set and gain settings as your main assay.
-
-
Interpretation: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent and may be contributing to a false-positive signal.
-
-
Protocol 4: Assessing Fluorescence Quenching
-
Objective: To determine if this compound is quenching the fluorescence of the assay's probe.
-
Procedure:
-
Prepare a solution of your fluorescent probe (e.g., fluorescently labeled substrate or antibody) at the concentration used in the assay.
-
Add a serial dilution of this compound to this solution.
-
Measure the fluorescence.
-
-
Interpretation: A concentration-dependent decrease in the fluorescence of the probe indicates a quenching effect, which could lead to a false-positive result in an inhibition assay.
-
Advanced Characterization of Binding
For a more in-depth understanding of the interaction between this compound and your target protein, consider the following biophysical method.
-
Protocol 5: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
-
Objective: To confirm direct binding of this compound to the target protein by measuring changes in its thermal stability.[9][10][11][12][13]
-
Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Procedure:
-
Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange).
-
Add this compound at various concentrations.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Determine the Tm for the protein in the presence and absence of the compound.
-
-
Interpretation: A concentration-dependent increase in the Tm of the target protein upon addition of this compound provides strong evidence of direct binding.
-
Logical Relationship for Confirming Specific Binding
Caption: Logic for confirming specific inhibition.
References
- 1. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. axxam.com [axxam.com]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide: Tyrphostin AG1296 vs. Imatinib for PDGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyrphostin AG1296 and Imatinib, two widely used tyrosine kinase inhibitors (TKIs) that target the Platelet-Derived Growth Factor Receptor (PDGFR). The information presented is supported by experimental data to assist in the selection of the most appropriate inhibitor for specific research applications.
Introduction and Mechanism of Action
Both this compound and Imatinib function as ATP-competitive inhibitors of the PDGFR kinase domain. By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, a critical step in initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[1][2]
-
This compound is a selective inhibitor of PDGFR.[2] It effectively blocks the ligand-induced autophosphorylation of both PDGFR-α and PDGFR-β.[3][4] While potent against PDGFR, it shows significantly weaker effects on other kinases like the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[5][6]
-
Imatinib (Gleevec®) is a multi-target TKI.[7] Initially developed as an inhibitor of the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), it also potently inhibits PDGFR and c-Kit.[1][8][9] Its broader specificity means it affects multiple signaling pathways, which can be an advantage in certain therapeutic contexts but a disadvantage for studies requiring high selectivity.[10]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes reported IC50 values for both compounds against various kinases.
| Inhibitor | Target(s) | IC50 Value | Assay Type / Context |
| This compound | PDGFR | 0.3 - 0.8 µM | Cell-free / Cell-based assays[3][5] |
| c-Kit | 1.8 µM | Cell-based (Swiss 3T3 cells)[5] | |
| FGFR | 12.3 µM | Cell-based (Swiss 3T3 cells)[5] | |
| Imatinib | PDGFR | 0.1 µM | Cell-free / Cell-based assays[7][11] |
| PDGFR-α | 71 nM | In vitro kinase assay[12] | |
| PDGFR-β | 607 nM | In vitro kinase assay[12] | |
| c-Kit | 0.1 µM | Cell-free / Cell-based assays[7][13] | |
| v-Abl | 0.6 µM | Cell-free / Cell-based assays[7][11] |
Note: IC50 values can vary based on the specific experimental conditions, such as ATP concentration and the cell line or assay system used.
PDGFR Signaling and Inhibition
PDGF binding to its receptor (PDGFR) triggers dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This activates key pathways like the PI3K/AKT and RAS/MAPK cascades, promoting cell growth and survival. Both this compound and Imatinib block the initial phosphorylation step, thereby inhibiting these downstream effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. droracle.ai [droracle.ai]
- 9. onclive.com [onclive.com]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Tyrphostin AG1296 and Sunitinib in Preclinical Cancer Models
This guide provides a detailed comparison of two tyrosine kinase inhibitors, Tyrphostin AG1296 and Sunitinib, focusing on their performance in various cancer models. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Introduction
This compound is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) kinase. It targets human PDGFR-α and -β, as well as the related stem cell factor receptor (c-Kit), fms-related tyrosine kinase 3 (FLT3), and Bek, a fibroblast growth factor receptor (FGFR).[1][2][3] Its mechanism of action involves blocking the ATP-binding site of the receptor's catalytic domain, thereby inhibiting autophosphorylation and downstream signaling.[2]
Sunitinib , sold under the brand name Sutent, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] It is known to inhibit a broad spectrum of kinases, including vascular endothelial growth factor receptors (VEGFRs), PDGFRs, c-KIT, FLT3, colony-stimulating factor 1 receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[5][6][7] By simultaneously targeting multiple pathways involved in tumor growth, angiogenesis, and metastasis, sunitinib exerts both anti-tumor and anti-angiogenic effects.[4][8]
Mechanism of Action and Signaling Pathways
Both this compound and sunitinib function by inhibiting tyrosine kinases, which are crucial for cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. However, their target specificity differs significantly.
This compound is more selective, primarily targeting the PDGFR family and c-Kit. Sunitinib has a broader target profile, inhibiting VEGFRs and PDGFRs, as well as other RTKs. This multi-targeted approach gives sunitinib a wider range of anti-cancer activities, particularly its potent anti-angiogenic effects mediated through VEGFR inhibition.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and sunitinib against various kinases and cancer cell lines.
Table 1: Kinase Inhibition
| Kinase Target | This compound IC50 | Sunitinib IC50 |
| PDGFRβ | 0.3 - 0.5 µM[2] | 2 nM[9] |
| c-Kit | 1.8 µM[2] | Not specified |
| FGFR | 12.3 µM[2] | >10-fold weaker than VEGFR/PDGFR[9] |
| VEGFR2 (KDR/Flk-1) | No effect[10] | 80 nM[9] |
| FLT3 | Micromolar range[3] | 250 nM (wild-type)[9] |
Table 2: Cell Line Proliferation Inhibition
| Cell Line | Cancer Type | This compound IC50 | Sunitinib IC50 |
| RMS | Rhabdomyosarcoma | 7.76 µM[11] | Not available |
| 786-O | Renal Cell Carcinoma | Not available | 4.6 µM[12] |
| ACHN | Renal Cell Carcinoma | Not available | 1.9 µM[12] |
| Caki-1 | Renal Cell Carcinoma | Not available | 2.8 µM[12] |
| MIA PaCa-2 | Pancreatic Cancer | Not available | 2.67 µM (normoxia)[13] |
| PANC-1 | Pancreatic Cancer | Not available | 3.53 µM (normoxia)[13] |
| HUVEC (VEGF-induced) | Endothelial Cells | Not available | 40 nM[9] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of both compounds has been evaluated in various animal models of cancer.
Table 3: Summary of In Vivo Studies
| Drug | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound | Glioblastoma (U87MG cells) | Mice | 50-100 mg/kg for 13 days | Dose-dependent reduction in tumor growth.[1] |
| PLX4032-resistant Melanoma (A375R cells) | Nude mice | 40 and 80 mg/kg daily for two weeks | Significant suppression of tumor growth.[14][15] | |
| Sunitinib | Neuroblastoma (SK-N-BE(2) cells) | NOD-SCID mice | 20, 30, or 40 mg/kg/day daily by gavage | Significant suppression of tumor growth and inhibition of angiogenesis and metastasis.[16][17][18] |
| Renal Cell Carcinoma (ACHN and A-498 cells) | Mice | Not specified | Inhibition of tumor growth and decreased microvessel density.[19] | |
| Gastrointestinal Stromal Tumor | - | 50 mg once daily (4 weeks on, 2 weeks off) | Statistically significant advantage over placebo in time-to-tumor progression.[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Cell Viability and Proliferation Assays (MTT/Crystal Violet)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or sunitinib for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Crystal Violet Assay:
-
The medium is removed, and cells are fixed with a solution like methanol.
-
Cells are stained with a crystal violet solution.
-
After washing and drying, the stain is solubilized, and the absorbance is read.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Cell Implantation: A specific number of cancer cells (e.g., 1x10^6 to 3x10^6) are injected subcutaneously or intravenously into immunocompromised mice (e.g., nude or NOD-SCID mice).[1][15][17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-70 mm³).[1][15]
-
Drug Administration: Mice are randomized into control and treatment groups. The drug is administered at specified doses and schedules (e.g., daily intraperitoneal injection or oral gavage).[1][15][17]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day). Tumor volume is often calculated using the formula: (width² × length) / 2.[15]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis or microvessel density).[15][19]
Conclusion
This compound and sunitinib are both effective inhibitors of tyrosine kinases with demonstrated anti-cancer activity in preclinical models.
-
This compound exhibits potent and selective inhibition of the PDGFR signaling pathway. This makes it a valuable tool for studying PDGF-driven cancers and as a potential therapeutic agent in tumors where this pathway is a key driver of proliferation and survival.[1][21]
-
Sunitinib , with its multi-targeted profile, has a broader spectrum of action, notably its strong anti-angiogenic effects through VEGFR inhibition, in addition to its direct anti-proliferative effects.[4][5] This has led to its successful clinical use in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[4][22]
The choice between these two inhibitors for research or therapeutic development would depend on the specific cancer type and the signaling pathways that are dysregulated. For tumors highly dependent on PDGFR signaling, this compound may offer a more targeted approach with potentially fewer off-target effects. Conversely, for cancers driven by multiple signaling pathways, including angiogenesis, the broad-spectrum activity of sunitinib may be more advantageous. Further head-to-head comparative studies in the same cancer models would be beneficial for a more direct assessment of their relative efficacy.
References
- 1. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pfizermedical.com [pfizermedical.com]
- 21. jpp.krakow.pl [jpp.krakow.pl]
- 22. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tyrphostin AG1296 Efficacy: A Guide to Control Experiments and Comparative Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to validate findings related to Tyrphostin AG1296, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). We offer a comparative analysis with other kinase inhibitors, detailed experimental protocols for validation, and visual workflows to ensure robust and reliable results.
This compound is a selective, ATP-competitive inhibitor of PDGFR tyrosine kinase, playing a crucial role in blocking ligand-induced autophosphorylation of the receptor.[1][2][3] It is a valuable tool for studying cellular processes mediated by PDGFR signaling and for investigating its therapeutic potential in diseases characterized by aberrant PDGFR activity, such as certain cancers and fibrotic conditions.[4][5] While highly selective for PDGFR, it has been shown to inhibit other kinases like c-Kit and Fibroblast Growth Factor Receptor (FGFR) at higher concentrations, with no significant activity against the Epidermal Growth Factor Receptor (EGFR).[3]
Comparative Inhibitor Performance
To contextualize the activity of this compound, it is essential to compare its inhibitory profile with other well-established kinase inhibitors that also target PDGFR. Imatinib and Sunitinib are multi-targeted tyrosine kinase inhibitors commonly used in research and clinical settings, providing excellent benchmarks for comparison.[6][7][8]
| Inhibitor | Primary Targets | IC50 (PDGFRβ) | IC50 (c-Kit) | IC50 (VEGFR2) | IC50 (FGFR1) |
| This compound | PDGFR | 0.3 - 0.8 µM[1][3][6][9] | 1.8 µM[1] | No Activity | 12.3 µM[1] |
| Imatinib | c-Kit, PDGFR, v-Abl | ~0.1 µM[10] | ~0.1 µM[10] | >10 µM | >10 µM |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | 2 nM[1] | ~50 nM | 80 nM[1] | >100 nM |
IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro. Values can vary depending on the assay conditions and cell lines used.
Key Experimental Protocols for Validation
Validating the effects of this compound requires a series of well-controlled experiments. The following protocols are fundamental for assessing its on-target efficacy and cellular effects.
Western Blot for PDGFR Phosphorylation
Principle: This immunoassay is the most direct method to verify that this compound inhibits the catalytic activity of its target. By treating PDGFR-expressing cells with a ligand (e.g., PDGF-BB) to stimulate receptor autophosphorylation, one can observe the inhibitory effect of AG1296 by measuring the levels of phosphorylated PDGFR (p-PDGFR).[5][11]
Methodology:
-
Cell Culture and Treatment: Plate cells expressing PDGFR (e.g., NIH-3T3 fibroblasts) and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor activity.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFR autophosphorylation. A non-stimulated control group should be included.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[12][13]
-
Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFRβ Tyr751).
-
Separately, probe a parallel blot with an antibody for total PDGFRβ as a loading control to ensure that changes in phosphorylation are not due to changes in total protein levels.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. Quantify band intensities to determine the relative level of PDGFR phosphorylation.
Control Experiments:
-
Positive Control: A known PDGFR inhibitor like Imatinib or Sunitinib.[4]
-
Negative Control: A cell line that does not express PDGFR to check for non-specific effects.
-
Specificity Control: Stimulate cells with a different growth factor (e.g., EGF) to show that AG1296 does not inhibit other receptor pathways.[3][5]
Cell Viability / Proliferation Assay (e.g., MTT or MTS Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. They are used to determine the cytotoxic or cytostatic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50) in a cellular context.[14][15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for a period of 48-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt into a colored formazan product.[15]
-
Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression to calculate the IC50 value.
Control Experiments:
-
Positive Control: A known cytotoxic agent or another PDGFR inhibitor.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor to account for any solvent-induced effects.
-
Cell Line Control: Perform the assay in a cell line known to be insensitive to PDGFR inhibition to demonstrate target-specific effects.
Cell Migration Assay (e.g., Transwell or Scratch Assay)
Principle: Since PDGFR signaling is a known driver of cell migration, these assays are crucial for evaluating the functional impact of this compound on this process.[11] The Transwell (or Boyden chamber) assay measures chemotaxis, while the scratch assay measures collective cell migration to close a "wound".[16][17]
Methodology (Transwell Assay):
-
Chamber Preparation: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. The lower chamber contains media with a chemoattractant (e.g., PDGF-BB), while the upper chamber contains serum-free media.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media. Pre-treat the cells with different concentrations of this compound or vehicle control. Seed the treated cells into the upper chamber.
-
Incubation: Incubate for 4-24 hours, allowing cells to migrate through the membrane pores towards the chemoattractant.
-
Cell Removal and Staining: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with a dye like crystal violet.
-
Quantification: Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields.
Control Experiments:
-
Negative Control: No chemoattractant in the lower chamber to measure basal, random migration.
-
Vehicle Control: Cells treated with the vehicle to determine the maximum migration in response to the chemoattractant.
-
Inhibitor Control: Use a known inhibitor of cell migration as a positive control.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in validating this compound.
Caption: PDGF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. apexbt.com [apexbt.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ptglab.com [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 细胞迁移和侵袭试验 [sigmaaldrich.cn]
Tyrphostin AG1296: A Comparative Analysis of a Selective PDGFR Inhibitor
In the landscape of tyrosine kinase inhibitors (TKIs), specificity is a critical determinant of both efficacy and safety. Tyrphostin AG1296 has emerged as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family. This guide provides an objective comparison of this compound with other prominent PDGFR inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of research tools.
Unveiling the Specificity of this compound
This compound is an ATP-competitive inhibitor that demonstrates high selectivity for both PDGFRα and PDGFRβ.[1][2] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This targeted inhibition of PDGFR signaling has been shown to effectively suppress cell proliferation and viability in various cancer cell lines.[3][4][5]
Comparative Analysis of PDGFR Inhibitors
To contextualize the specificity of this compound, a comparison with other well-established multi-kinase inhibitors that also target PDGFR is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors against PDGFR and a selection of other kinases. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) | Imatinib IC50 (nM) | Sorafenib IC50 (nM) |
| PDGFRβ | 300 - 800[1][4] | 2[6] | 1.6[7] | 100[8] | 57[9] |
| c-Kit | 1800[1] | 80[6] | 1.7[7] | 100[8] | 68[9] |
| VEGFR2 | No significant activity[1] | 80[6] | 0.2[7] | N/A | 90[9] |
| FGFR1 | 12300[1] | >10000[6] | N/A | N/A | 580[9] |
| EGFR | No activity up to 100µM[2] | >10000[6] | N/A | >100000[8] | >10000[9] |
| Abl | N/A | N/A | N/A | 600[8] | N/A |
| Raf-1 | N/A | N/A | N/A | N/A | 6[9] |
As the data indicates, while inhibitors like Sunitinib and Axitinib are more potent against PDGFRβ, they also exhibit strong inhibition of other kinases, such as VEGFR2 and c-Kit, classifying them as multi-kinase inhibitors.[6][7] Imatinib, another multi-kinase inhibitor, targets PDGFR, c-Kit, and Abl.[8] Sorafenib also displays a broad spectrum of activity, potently inhibiting Raf kinases in addition to PDGFR and VEGFR.[9] In contrast, this compound demonstrates a more focused inhibitory profile, with its primary potency directed towards PDGFR and significantly less activity against other tested kinases like FGFR1, and notably no activity against EGFR.[1][2] This higher specificity can be advantageous in research settings where the goal is to dissect the specific roles of PDGFR signaling without the confounding effects of inhibiting other pathways.
Visualizing the PDGFR Signaling Pathway
To understand the context of this compound's action, a diagram of the PDGFR signaling pathway is presented below. Upon ligand binding, PDGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sinobiological.com [sinobiological.com]
Tyrphostin AG1296: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Tyrphostin AG1296's effects in various cancer cell lines. We present a comparative summary of its impact on cell viability, apoptosis, and migration, supported by experimental data and detailed protocols.
This compound is a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, a key player in cell proliferation and migration.[1][2] Its efficacy has been demonstrated across a range of cancer cell lines, offering a promising avenue for therapeutic development, particularly in tumors exhibiting resistance to other treatments.[3][4]
Comparative Efficacy of this compound
The inhibitory effects of this compound on cell viability vary across different cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values. The compound has shown significant potency in melanoma, glioblastoma, and rhabdomyosarcoma cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | Not explicitly stated, but viability is reduced | [1] |
| SK-MEL-5 | Melanoma | Not explicitly stated, but viability is reduced | [1] |
| A375R (PLX4032-resistant) | Melanoma | Not explicitly stated, but viability is reduced | [1][2] |
| SK-MEL-5R (PLX4032-resistant) | Melanoma | Not explicitly stated, but viability is reduced | [1] |
| U87MG | Glioblastoma | Viability almost fully suppressed at 20 µM after 72h | [5] |
| RH30 | Rhabdomyosarcoma | 7.76 ± 0.35 | [6] |
| RD | Rhabdomyosarcoma | Not explicitly stated, but viability is suppressed | [7] |
| Swiss 3T3 | Mouse Embryonic Fibroblast | 0.3 - 0.5 (for PDGFR) | [3] |
Key Biological Effects and Supporting Data
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell migration.
Induction of Apoptosis
Treatment with this compound leads to a significant increase in programmed cell death in various cancer cell lines. In PLX4032-resistant melanoma cells (A375R), the fraction of cells with a subG1 DNA content, a marker of apoptosis, increased significantly after treatment.[1] Similarly, in the glioblastoma cell line U87MG, this compound promoted cell apoptosis, as demonstrated by flow cytometry analysis and the observation of condensed or fragmented nuclei.[5] Rhabdomyosarcoma cells also exhibited induced apoptosis upon treatment with this inhibitor.[7]
| Cell Line | Apoptosis Induction | Method of Detection | Reference |
| A375R | Dramatic increase | Propidium Iodide staining, Hoechst staining | [1][2] |
| U87MG | Significant increase | Flow cytometry, Hoechst staining, TUNEL assay | [5] |
| RH30 / RD | Induced | Not specified | [7] |
Inhibition of Cell Migration
A crucial aspect of cancer metastasis is the ability of tumor cells to migrate. This compound has been shown to effectively inhibit the migration of cancer cells. In A375R melanoma cells, the compound significantly inhibited cell migration in both Transwell and wound healing assays.[1] A similar inhibitory effect on cell migration was observed in U87MG glioblastoma cells.[5]
| Cell Line | Migration Inhibition | Method of Detection | Reference |
| A375R | Dramatic inhibition | Transwell assay, Wound healing assay | [1] |
| U87MG | Suppressed migration | Cell invasion assay | [5] |
| RH30 / RD | Significantly inhibited | Not specified | [7] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of PDGFR phosphorylation.[1] This upstream inhibition affects downstream signaling pathways, including the AKT and ERK pathways, which are critical for cell survival and proliferation.[7]
Figure 1: PDGFR signaling pathway inhibition by this compound.
A typical experimental workflow to assess the effects of this compound involves treating cultured cancer cells with the compound and subsequently performing various assays to measure cell viability, apoptosis, and migration.
Figure 2: General experimental workflow for evaluating AG1296 effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of this compound's effects. Specific parameters may need to be optimized for different cell lines.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed melanoma cells in a 96-well white plate at a density of 5x10³ cells per well.[1]
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.625–20 µM) to the wells and incubate for 72 hours.[1][2]
-
Lysis and ATP Detection: Add a cell lysis/ATP detection reagent (30 µL/well), shake for 10 minutes, and measure the luminescence using a plate reader.[1]
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat A375R cells with the desired concentrations of this compound for 48 hours.[1][2]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol.
-
Staining: Resuspend the cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to quantify the subG1 population, which represents apoptotic cells.[1]
Cell Migration Assay (Transwell® Assay)
-
Chamber Setup: Use a 24-well Transwell Boyden chamber with a polystyrene membrane (8 µm pore size).[1]
-
Cell Seeding: Seed A375R cells (5x10⁴ cells/well) in the upper compartment in a serum-free medium. The lower chamber contains a medium with a chemoattractant.[1]
-
Compound Treatment: Add this compound (e.g., 0.0625, 0.25, or 1 µM) to the upper chamber and incubate for 8 hours.[1][2]
-
Analysis: Remove non-migrated cells from the upper surface of the filter. Stain the migrated cells on the lower side, photograph, and quantify by colorimetric determination after cell lysis.[1]
Western Blot for PDGFR Phosphorylation
-
Cell Treatment: Treat A375R cells with this compound (e.g., 5 and 20 µM) for 2 hours.[1][2]
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated PDGFR-α and PDGFR-β, and total PDGFR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[1]
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
References
- 1. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrphostin AG1296 and Other Tyrphostin Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tyrphostin AG1296 with other notable inhibitors from the tyrphostin family. The information presented is curated to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, with a focus on objective performance data and detailed experimental methodologies.
Introduction to Tyrphostins
Tyrphostins, short for tyrosine phosphorylation inhibitors, are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. The tyrphostin family encompasses a wide range of inhibitors with varying selectivity and potency against different PTKs.
This compound: A Potent PDGFR Inhibitor
This compound is a well-characterized and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the transfer of phosphate groups to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling cascades initiated by PDGF, which are involved in processes such as cell proliferation, migration, and survival. Notably, AG1296 does not interfere with PDGF binding to its receptor or the subsequent receptor dimerization, but specifically targets the catalytic activity of the receptor.[1]
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected tyrphostin family inhibitors against their primary and secondary kinase targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Inhibitor | Primary Target(s) | IC50 (Primary) | Secondary Target(s) | IC50 (Secondary) | Key Features |
| This compound | PDGFRα/β | 0.3 - 0.8 µM[1][2][3] | c-Kit, FGFR | 1.8 µM, 12.3 µM[4] | Potent and selective inhibitor of PDGFR. Shows weaker activity against c-Kit and FGFR. Does not inhibit EGFR.[1][4] |
| Tyrphostin AG490 | JAK2, EGFR | ~10 µM (JAK2)[5], 0.1 µM (EGFR)[6] | JAK3, ErbB2 | 20 µM[5], 13.5 µM[5] | Primarily known as a JAK2 inhibitor, but also shows potent inhibition of EGFR. Does not inhibit Lck, Lyn, Btk, Syk, or Src kinases.[5] |
| Tyrphostin AG1478 | EGFR | 3 nM[7][8] | ErbB4 | - | Highly potent and selective inhibitor of EGFR. Shows minimal activity against HER2/neu and PDGFR.[7] |
| Tyrphostin A9 | PYK2, EGFR | - | - | - | Reported to suppress glioblastoma growth by targeting the PYK2/EGFR-ERK signaling pathway. Specific IC50 values are not readily available. |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here is for comparative purposes.
Signaling Pathway Inhibition: this compound
This compound effectively blocks the signaling cascade downstream of the PDGF receptor. The following diagram illustrates the key components of the PDGFR signaling pathway and the point of inhibition by AG1296.
References
- 1. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by PDGF | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. sinobiological.com [sinobiological.com]
A Comparative In Vivo Efficacy Analysis: Tyrphostin AG1296 and Dasatinib
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) stand out for their precision in disrupting the signaling pathways that drive tumor growth and survival. This guide provides a detailed comparison of the in vivo efficacy of two such inhibitors: Tyrphostin AG1296 and dasatinib. While both are potent TKIs, they exhibit distinct target profiles and have been investigated in different preclinical cancer models. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on their potential therapeutic applications.
Mechanism of Action and Target Profile
This compound is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) α and β, with IC50 values in the range of 0.3-0.8 μM.[1][2][3][4] It also shows inhibitory activity against c-Kit and fms-related tyrosine kinase 3 (FLT3).[5] By blocking PDGFR signaling, this compound can impede crucial cellular processes in cancer, such as proliferation, migration, and angiogenesis.[5]
Dasatinib, a second-generation TKI, is a multi-targeted inhibitor with potent activity against BCR-ABL, the hallmark of chronic myeloid leukemia (CML), and SRC family kinases.[6][7][8] It also inhibits other kinases, including c-KIT, ephrin type-A receptor 2 (EPHA2), and PDGFRβ.[7][9] Dasatinib's ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy, particularly in cases of resistance to first-generation inhibitors like imatinib.[6][7]
In Vivo Efficacy Data
The following tables summarize the in vivo experimental data for this compound and dasatinib from various preclinical studies. It is important to note that a direct head-to-head in vivo comparison was not identified in the reviewed literature; therefore, the data is presented from separate studies.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Glioblastoma | Mouse Xenograft | 50 mg/kg and 100 mg/kg (route not specified), daily | Dose-dependent inhibition of tumor growth; induction of tumor cell apoptosis. No significant toxicity or weight loss observed. | [5] |
| PLX4032-resistant Melanoma | Mouse Xenograft (A375R cells) | 40 mg/kg and 80 mg/kg, intraperitoneally, daily | Significant suppression of tumor growth; induction of apoptosis in tumor cells. No significant cytotoxic effects on body weight. | [10] |
Table 2: In Vivo Efficacy of Dasatinib
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Chronic Myeloid Leukemia | Mouse Xenograft (K562 cells) | 30 mg/kg, single intravenous dose | Highly cytotoxic to K562 xenografts. | [11] |
| Chronic Myeloid Leukemia | Mouse Xenograft (K562 cells) | 5 mg/kg, oral, once daily (mimicking human 100 mg dose) | As efficacious as the same dose administered in two split doses. | [11] |
| Thyroid Cancer | Mouse Xenograft (BHP2-7 and Cal62 cells) | Dose not specified | Significant reduction in tumor size and weight compared to vehicle-treated controls. Prominent necrosis observed in tumors. | |
| Lung Cancer | Patient-Derived Xenograft (PDX) | Dose not specified | Significantly inhibited tumor growth compared to the vehicle group without loss of body weight. | [12][13] |
| Laryngeal Squamous Cell Carcinoma | Nude Mouse Xenograft (Hep-2 cells) | Dose not specified | Significant reduction in tumor burden. |
Experimental Protocols
This compound in Glioblastoma Xenograft Model[5]
-
Cell Line: Human glioblastoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of glioblastoma cells.
-
Treatment Groups:
-
Control group.
-
Low-dose this compound (50 mg/kg).
-
High-dose this compound (100 mg/kg).
-
-
Dosing: Daily administration (route not specified).
-
Endpoint Analysis: Tumor growth was monitored and measured. Apoptosis in tumor tissues was assessed using a TUNEL assay. Animal weight and signs of toxicity were also monitored.
Dasatinib in Chronic Myeloid Leukemia Xenograft Model[11]
-
Cell Line: K562 (CML cell line).
-
Animal Model: Mice.
-
Tumor Implantation: Subcutaneous injection of K562 cells.
-
Treatment Groups:
-
Vehicle control.
-
Dasatinib (various dosing regimens, including single IV and daily oral doses).
-
-
Endpoint Analysis: Anti-leukemic activity was determined by in vivo-in vitro colony formation assay.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms and experimental designs, the following diagrams are provided.
Caption: this compound signaling pathway inhibition.
Caption: Dasatinib signaling pathway inhibition.
Caption: General experimental workflow for xenograft studies.
Conclusion
Both this compound and dasatinib demonstrate significant in vivo anti-tumor activity in various preclinical cancer models. This compound's efficacy is primarily linked to its potent inhibition of PDGFR, making it a candidate for tumors driven by this pathway, such as glioblastoma and certain melanomas.[5][10] Dasatinib's broader kinase inhibition profile, particularly its potent activity against BCR-ABL and SRC family kinases, has established it as a key therapeutic for CML and has shown promise in other malignancies like thyroid and lung cancer.[11][14][12][13]
The choice between these inhibitors for further investigation or therapeutic development would depend on the specific cancer type and its underlying molecular drivers. The data presented here, while not from direct comparative studies, provides a solid foundation for researchers to evaluate the relative merits of this compound and dasatinib in their specific research context. Further head-to-head in vivo studies would be invaluable to definitively compare their efficacy and safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 4. apexbt.com [apexbt.com]
- 5. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. Dasatinib - Wikipedia [en.wikipedia.org]
- 9. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 13. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG1296: A Comparative Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Tyrphostin AG1296 with other established angiogenesis inhibitors. The information is supported by experimental data to aid in the evaluation of its potential as a research tool and therapeutic agent.
Executive Summary
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] While initially investigated for its anti-cancer properties due to the role of PDGFR in tumor growth and angiogenesis, recent studies have revealed a context-dependent role in vascular function. Notably, in the context of pulmonary arterial hypertension (PAH), AG1296 has been shown to improve angiogenesis and endothelial cell survival.[4][5] This highlights the nuanced effects of this compound and underscores the importance of the experimental model when evaluating its anti-angiogenic potential. In contrast, multi-targeted kinase inhibitors such as Sunitinib and Sorafenib, which also inhibit PDGFR in addition to Vascular Endothelial Growth Factor Receptors (VEGFRs), have more established anti-angiogenic profiles in cancer models.[6][7]
Mechanism of Action: PDGFR Inhibition
This compound acts as an ATP-competitive inhibitor at the catalytic site of PDGFR-α and PDGFR-β, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, migration, and survival.[1][2] It exhibits high selectivity for PDGFR over EGFR and does not affect VEGF-induced signaling in some endothelial cell types.[1][8]
The inhibition of PDGFR signaling in endothelial cells by this compound is believed to disrupt key angiogenic processes. The PI3K/Akt and ERK signaling pathways, which are downstream of PDGFR activation, are crucial for endothelial cell proliferation and migration.[1][4][9][10] By blocking these pathways, AG1296 can potentially inhibit the formation of new blood vessels.
References
- 1. PDGFRβ triggered by bFGF promotes the proliferation and migration of endothelial progenitor cells via p-ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Over-expression of PDGFR-β promotes PDGF-induced proliferation, migration, and angiogenesis of EPCs through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify tyrphostin-AG1296 for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Angiogenesis inhibition: review of the activity of sorafenib, sunitinib and bevacizumab] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]
- 9. Over-Expression of PDGFR-β Promotes PDGF-Induced Proliferation, Migration, and Angiogenesis of EPCs through PI3K/Akt Signaling Pathway | PLOS One [journals.plos.org]
- 10. Over-Expression of PDGFR-β Promotes PDGF-Induced Proliferation, Migration, and Angiogenesis of EPCs through PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Tyrphostin AG1296 and sorafenib
A Head-to-Head Comparison of Tyrphostin AG1296 and Sorafenib for Cancer Research and Development Professionals
This guide provides a detailed, data-driven comparison of two prominent kinase inhibitors, this compound and sorafenib. While both compounds are significant in cancer research, they differ substantially in their target specificity, developmental stage, and breadth of application. Sorafenib is a clinically approved multi-kinase inhibitor for various cancers, whereas this compound is a more selective inhibitor primarily used in preclinical research. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their research and development activities.
Mechanism of Action and Target Specificity
This compound is a potent and selective ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase[1][2][3]. It specifically targets human PDGF α- and β-receptors, as well as the related stem cell factor receptor (c-Kit) and fms-related tyrosine kinase 3 (FLT3)[3][4]. Notably, it shows no significant activity against the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor KDR[1]. Its primary mechanism involves blocking the catalytic activity of these receptors by interfering with ATP binding, which in turn inhibits downstream signaling pathways crucial for cell growth and proliferation[1][2].
Sorafenib , in contrast, is a multi-kinase inhibitor with a broader spectrum of action[5]. It inhibits both intracellular serine/threonine kinases, most notably RAF-1 and B-RAF in the RAF/MEK/ERK signaling pathway, and cell surface receptor tyrosine kinases involved in angiogenesis and tumor progression, such as vascular endothelial growth factor receptors (VEGFR-1, -2, -3), PDGFR-β, c-Kit, and FLT3[5][6][7]. This dual mechanism of action allows sorafenib to simultaneously suppress tumor cell proliferation and inhibit the formation of new blood vessels that supply tumors[5][7].
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and sorafenib against various kinases, providing a clear comparison of their potency and selectivity.
| Kinase Target | This compound IC50 | Sorafenib IC50 |
| PDGFR | 0.3-0.8 µM[1][3] | 57 nM (PDGFR-β) |
| c-Kit | 1.8 µM[1] | 68 nM |
| FLT3 | Micromolar range[3] | 58 nM |
| FGFR | 12.3 µM (FGFR)[1] | 580 nM (FGFR-1) |
| RAF-1 | Not reported | 6 nM |
| B-RAF | Not reported | 22 nM (wild-type), 38 nM (V600E) |
| VEGFR-1 | No effect on KDR (VEGFR-2)[1] | 26 nM |
| VEGFR-2 | No effect on KDR[1] | 90 nM |
| VEGFR-3 | No effect on KDR (VEGFR-2)[1] | 20 nM |
| RET | Not reported | 43 nM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways targeted by this compound and sorafenib.
In Vitro Experimental Data
The following tables summarize the in vitro efficacy of this compound and sorafenib across various cancer cell lines.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| U87MG | Glioblastoma | Cell Viability | 20 µM (72h) | Almost complete suppression of viability[4] |
| U87MG | Glioblastoma | Cell Viability | 5 µM (24-72h) | Time-dependent reduction in viability[4] |
| A375R (PLX4032-resistant) | Melanoma | Cell Viability | 0.625–20 µM (72h) | Suppression of viability[3][8] |
| A375R (PLX4032-resistant) | Melanoma | Apoptosis | 2.5–20 µM (48h) | Induction of apoptosis[3][8] |
| A375R (PLX4032-resistant) | Melanoma | Migration | 0.0625–1 µM (8h) | Inhibition of migration[3] |
| RH30 | Rhabdomyosarcoma | Cell Proliferation | 1-100 µM | Dose-dependent inhibition (IC50 ≈ 7.76 µM)[9] |
| RD | Rhabdomyosarcoma | Cell Proliferation | 0.5-100 µM | Dose-dependent inhibition[2] |
Table 3: In Vitro Efficacy of Sorafenib
| Cell Line | Cancer Type | Assay | IC50 |
| PLC/PRF/5 | Hepatocellular Carcinoma | Proliferation | Not specified, inhibits MEK/ERK phosphorylation[5][7] |
| HepG2 | Hepatocellular Carcinoma | Proliferation | Not specified, inhibits MEK/ERK phosphorylation[5][7] |
| U87, LN229 | Glioblastoma | Proliferation | ~1.5 µM[10][11] |
| H322 | Non-Small Cell Lung Cancer | Proliferation | Not specified, induces ferroptosis[12] |
In Vivo Experimental Data
The following tables summarize the in vivo efficacy of this compound and sorafenib in xenograft animal models.
Table 4: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect |
| Nude mice with A375R xenografts | Melanoma | 40 and 80 mg/kg (i.p. daily) | Significant suppression of tumor growth[8][13] |
| Nude mice with U87MG xenografts | Glioblastoma | 50 and 100 mg/kg (daily for 13 days) | Dose-dependent reduction in tumor growth[4] |
Table 5: In Vivo Efficacy of Sorafenib
| Animal Model | Cancer Type | Dosage | Effect |
| SCID mice with PLC/PRF/5 xenografts | Hepatocellular Carcinoma | 10, 30, 100 mg/kg (p.o. daily) | 49% inhibition, complete inhibition, and partial regression, respectively[5][7] |
| Nude mice with U87-luc xenografts | Glioblastoma | Not specified | Significant suppression of intracranial tumor growth[10][11] |
| H22 tumor-bearing mice | Liver Cancer | 9 mg/kg (i.v. LNS), 18 mg/kg (p.o.) | Nanosuspension showed higher efficacy than oral solution[14][15] |
| H322 xenograft mice | Non-Small Cell Lung Cancer | Not specified | Significant reduction in tumor volume and weight[12] |
Experimental Protocols
Below are descriptions of the methodologies used in the key experiments cited in this guide.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the inhibitors on cell growth and proliferation.
-
Methodology: Cancer cell lines (e.g., U87MG, A375R, RH30) were seeded in multi-well plates. After adherence, cells were treated with a range of concentrations of either this compound (e.g., 0.5-100 µM) or sorafenib for specified durations (e.g., 24, 48, 72 hours). Cell viability was assessed using standard methods such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet (CV) staining. The absorbance was measured using a microplate reader, and the IC50 values were calculated from dose-response curves[4][8][9].
Apoptosis Assays
-
Objective: To determine if the inhibitors induce programmed cell death.
-
Methodology: Cells were treated with the inhibitors as described above. Apoptosis was quantified using methods such as flow cytometry with propidium iodide (PI) staining to analyze the sub-G1 cell population, or by measuring caspase-3 activity. In vivo, apoptosis in tumor tissues was detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on paraffin-embedded tumor sections, where apoptotic cells are identified by fluorescent labeling of DNA strand breaks[4][8][13][16].
Western Blot Analysis for Protein Phosphorylation
-
Objective: To assess the impact of the inhibitors on their target signaling pathways.
-
Methodology: Cells were treated with this compound (e.g., 5 and 20 µM for 2 hours) or sorafenib. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., PDGFR, ERK, AKT). After incubation with secondary antibodies, the protein bands were visualized using chemiluminescence[5][8].
Animal Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously or orthotopically injected with human cancer cells (e.g., A375R, U87MG, PLC/PRF/5). Once tumors reached a palpable size (e.g., ~70 mm³), the mice were randomized into control and treatment groups. This compound was typically administered via intraperitoneal (i.p.) injection, while sorafenib was administered orally (p.o.). Tumor volumes were measured regularly with calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis like TUNEL assays[4][5][8][13].
The experimental workflow for a typical in vivo xenograft study is depicted below.
Conclusion
This guide provides a comparative overview of this compound and sorafenib, highlighting their distinct characteristics.
-
This compound is a valuable research tool for investigating signaling pathways mediated by PDGFR, c-Kit, and FLT3. Its selectivity makes it suitable for targeted studies to elucidate the specific roles of these receptors in cancer biology. The in vitro and in vivo data demonstrate its potential as an anti-cancer agent, particularly in contexts where PDGFR signaling is a key driver of tumorigenesis or drug resistance[4][13].
-
Sorafenib is a clinically validated, broad-spectrum kinase inhibitor with proven efficacy against several types of advanced cancers. Its ability to target both tumor cell proliferation and angiogenesis pathways contributes to its robust anti-tumor activity[5][7]. The extensive clinical data available for sorafenib provides a benchmark for the development of new anti-cancer therapies.
For researchers, the choice between these two inhibitors will depend on the specific research question. This compound is ideal for focused studies on PDGFR-driven mechanisms, while sorafenib serves as a reference compound for multi-targeted therapies and is relevant for studies aiming for clinical translation in approved indications. This guide, with its structured data and clear visualizations, should aid in making informed decisions for future research and development endeavors in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib exerts anti-glioma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Confirming the On-Target Effects of Tyrphostin AG1296 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Validating that a small molecule inhibitor elicits its biological effects through the intended target is a cornerstone of robust drug discovery. This guide provides a comparative framework for confirming the on-target effects of Tyrphostin AG1296, a potent tyrosine kinase inhibitor, by using small interfering RNA (siRNA) as a complementary validation tool. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockdown, researchers can significantly increase confidence in their experimental findings.
This compound is a well-characterized inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the intracellular kinase domain of the receptor.[1][3] This action prevents the autophosphorylation of the receptor upon PDGF binding, thereby blocking the initiation of downstream signaling cascades critical for cell proliferation, survival, and migration.[1][3][4] While potent against PDGFR, it is important to note that this compound can also inhibit other kinases at higher concentrations, such as c-Kit and FGFR.[1]
Small interfering RNA (siRNA) offers a highly specific method for target validation by reducing the total protein level of the target, in this case, PDGFR.[5][6] Unlike a small molecule that inhibits protein function, siRNA prevents the protein from being synthesized by mediating the degradation of its corresponding mRNA.[5] If both the pharmacological inhibition by this compound and the genetic knockdown by PDGFR-specific siRNA result in a similar biological phenotype, it provides strong evidence that the observed effects are indeed mediated by the inhibition of PDGFR signaling.
Comparative Analysis: this compound vs. PDGFR siRNA
The following table summarizes the expected comparative effects of treating a PDGFR-dependent cell line (e.g., glioblastoma or rhabdomyosarcoma cells) with this compound versus transfecting them with siRNA targeting PDGFR.[4][7]
| Parameter | This compound Treatment | PDGFR siRNA Transfection | Negative Control (Vehicle/Scrambled siRNA) | Rationale & Expected Outcome |
| Target Mechanism | Inhibits PDGFR kinase activity | Reduces total PDGFR protein levels | No effect on PDGFR activity or level | Confirms distinct modes of action. |
| PDGFR Phosphorylation | ↓↓↓ (Strongly Decreased) | ↓↓↓ (Strongly Decreased) | No Change | Both methods abrogate receptor signaling. AG1296 directly blocks phosphorylation[8], while siRNA removes the protein substrate. |
| Total PDGFR Protein | No Change | ↓↓↓ (Strongly Decreased) | No Change | A key differentiating metric. AG1296 inhibits function, not expression. |
| p-AKT / p-ERK Levels | ↓↓ (Decreased) | ↓↓ (Decreased) | No Change | Inhibition of downstream signaling pathways is a primary indicator of on-target activity.[4][9] |
| Cell Viability | ↓ (Reduced) | ↓ (Reduced) | No Change | Both approaches are expected to decrease the viability of cells dependent on PDGFR signaling.[4][7] |
| Apoptosis | ↑ (Increased) | ↑ (Increased) | No Change | Inhibition of survival signals from PDGFR should lead to programmed cell death.[2][8][9] |
| Cell Migration | ↓ (Reduced) | ↓ (Reduced) | No Change | PDGFR signaling is a known driver of cell migration; its inhibition should impede this process.[2][7] |
Visualizing the Mechanisms and Workflow
To clarify the distinct mechanisms of this compound and siRNA, and the experimental process for their comparison, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA-mediated antitumorigenesis for drug target validation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tyrphostin AG1296
For researchers and scientists engaged in drug development, the proper handling and disposal of potent chemical compounds like Tyrphostin AG1296 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) and is considered a toxic substance.[1][2] Handling should be performed only by personnel trained and familiar with the handling of potent active pharmaceutical ingredients.[1] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area.
Personal Protective Equipment (PPE) and Handling Precautions:
| Equipment/Precaution | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact with the toxic substance. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Ventilation | Fume hood or other ventilated enclosure | To minimize inhalation of any dust or aerosols. |
| Contact Avoidance | Limit all unnecessary personal contact | To reduce the risk of accidental exposure. |
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
After swallowing: Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Plan
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous chemical waste.[3][4][5]
Step 1: Waste Identification and Segregation
-
Hazard Assessment: this compound is classified as a toxic chemical. All waste materials contaminated with this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated container for solid or liquid chemical waste, as appropriate.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition and clearly labeled.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Collection:
-
Solid Waste: Carefully place all solid waste, such as unused powder, contaminated gloves, and weigh paper, into the designated solid waste container. Avoid generating dust.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not pour this waste down the drain.
-
Step 3: Storage and Pick-Up
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[3]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pick-up, which is typically managed by the EHS department.
-
Documentation: Complete all required waste disposal forms accurately and completely.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Tyrphostin AG1296
Essential Safety and Handling Guide for Tyrphostin AG1296
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound, a potent inhibitor of the platelet-derived growth factor receptor (PDGFR).
This guide provides critical safety and logistical information to ensure the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential to mitigate risks of exposure and ensure a safe research environment.
Physicochemical and Storage Information
Proper storage is crucial to maintain the integrity and stability of this compound. Below is a summary of its key properties and recommended storage conditions.
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₂[1] |
| Molecular Weight | 266.29 g/mol [1][2] |
| Appearance | Off-white to yellow solid[2] |
| Solubility | DMSO: ≥6.65 mg/mLEthanol: ≥2.8 mg/mL (with sonication)Water: Insoluble[3] |
| Storage (Powder) | -20°C for up to 3 years[1][2] |
| Storage (In Solvent) | -80°C for up to 1 year-20°C for up to 1 month[1] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Hygroscopic nature of DMSO can affect solubility; use fresh DMSO.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is classified as a toxic substance and a moderate to severe skin and eye irritant, the use of appropriate personal protective equipment is mandatory. Handling should only be conducted by personnel trained in the management of potent pharmaceutical ingredients.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).Impermeable lab coat or gown with long sleeves and closed cuffs.Full-length pants and closed-toe shoes. | Prevents skin contact which can lead to irritation. Nitrile and neoprene gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | For handling powder outside of a containment unit (e.g., fume hood), a NIOSH-approved N95 or higher particulate respirator is required. | Minimizes the risk of inhaling the powdered compound, which can be toxic. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps.
Step-by-Step Disposal Guidance
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container for cytotoxic/chemical waste.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, and weighing papers, must be placed in a designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled container. Do not dispose of liquid waste down the drain.
-
Decontamination: Decontaminate work surfaces with a suitable laboratory detergent and rinse thoroughly.
-
Waste Pickup: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to arrange for pickup.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Exposure Response Plan
| Exposure Route | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Spill Response Plan
The following diagram outlines the necessary steps to take in the event of a spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
